molecular formula C9H11BrN2O B2681433 2-Bromo-5-cyclopentyloxypyrazine CAS No. 959238-32-5

2-Bromo-5-cyclopentyloxypyrazine

Cat. No.: B2681433
CAS No.: 959238-32-5
M. Wt: 243.104
InChI Key: TWEFZMBEDSYDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-cyclopentyloxypyrazine is a brominated pyrazine derivative intended for research and development purposes only. This compound is not for diagnostic or therapeutic use. As a versatile chemical building block, it is primarily used in organic synthesis, medicinal chemistry, and materials science. The bromine atom at the 2-position of the pyrazine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse structural motifs. The electron-donating cyclopentyloxy group at the 5-position can influence the electronic properties and metabolic stability of resulting molecules. Pyrazine cores are frequently explored in the development of potassium channel modulators for potential application in neurological disorders . Researchers value this compound for constructing complex molecular architectures, particularly in the synthesis of potential pharmaceutical candidates and functional organic materials. Handling Note: Researchers should consult the Safety Data Sheet (SDS) prior to use. As with similar brominated heteroaromatics, appropriate personal protective equipment should be worn, and the compound should be handled under an inert atmosphere if necessary . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-cyclopentyloxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-5-12-9(6-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEFZMBEDSYDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization of 2-Bromo-5-cyclopentyloxypyrazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Bromo-5-cyclopentyloxypyrazine (CAS: 959238-32-5)

Executive Summary & Structural Overview

In modern drug discovery, functionalized pyrazines serve as critical bioisosteres for benzene and pyridine rings, frequently appearing in kinase inhibitors and GPCR ligands. 2-Bromo-5-cyclopentyloxypyrazine ( [1]) is a highly versatile bifunctional building block. The C2 bromine allows for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the C5 cyclopentyloxy group provides lipophilic bulk and metabolic stability.

Validating the structural integrity of this intermediate is paramount. False positives in structural assignment can derail multi-step synthetic campaigns. This whitepaper provides a field-proven, self-validating analytical framework—encompassing NMR, LC-MS, and ATR-FTIR—to unequivocally characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanistic Interpretation

The pyrazine ring of 2-bromo-5-cyclopentyloxypyrazine contains two para-oriented protons (H3 and H6). The chemical shifts of these protons are governed by a "push-pull" electronic system:

  • Inductive Deshielding: The highly electronegative bromine atom at C2 withdraws electron density via the σ -framework, deshielding the adjacent H3 proton and shifting it downfield.

  • Resonance Shielding: The oxygen atom of the cyclopentyloxy group at C5 donates its lone pair into the pyrazine π -system (+M effect). This increases electron density at the adjacent C6 position, shielding the H6 proton and shifting it upfield.

Because these protons are para to each other across the heteroaromatic ring, cross-ring scalar coupling ( 5JHH​ ) is typically negligible (< 1.5 Hz), resulting in two distinct, sharp singlets. This spectral signature is validated by referencing structural analogs such as 2-bromo-5-methoxypyrazine ([2]).

Protocol: High-Resolution 1H and 13C NMR Acquisition

This protocol is designed to prevent signal suppression of quaternary carbons and ensure accurate proton integration.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D).

    • Causality: CDCl3​ is chosen because the compound is highly lipophilic, and the residual CHCl3​ peak (7.26 ppm) does not overlap with the pyrazine aromatic signals (~8.0–8.3 ppm).

  • Instrument Parameters: Acquire spectra on a 400 MHz (or higher) NMR spectrometer at 298 K. Use a 30° excitation pulse.

    • Self-Validation Check: Set the relaxation delay ( D1 ) to 2.0 seconds. Aromatic protons and quaternary carbons (C-Br, C-O) suffer from long T1​ relaxation times. A sufficient D1 ensures complete longitudinal magnetization recovery, preventing integration errors and ensuring the C-Br carbon is visible in the 13C spectrum.

  • Referencing: Calibrate the spectrum using the residual CHCl3​ peak at δ 7.26 ppm for 1H and the central CDCl3​ triplet at δ 77.16 ppm for 13C.

Table 1: Predicted NMR Assignments (400 MHz / 100 MHz, CDCl3​ )
PositionNucleusChemical Shift (ppm)MultiplicityIntegrationAssignment / Structural Logic
3 1H8.20s1HPyrazine ring (ortho to Br, deshielded)
6 1H8.05s1HPyrazine ring (ortho to O-R, shielded)
1' 1H5.30m1HCyclopentyl O-CH (deshielded by oxygen)
2', 5' 1H1.95 - 2.05, 1.75 - 1.85m4HCyclopentyl CH₂ ( β to oxygen)
3', 4' 1H1.60 - 1.70m4HCyclopentyl CH₂ ( γ to oxygen)
2 13C132.0C-Pyrazine C-Br (quaternary)
3 13C142.5CH-Pyrazine C-H
5 13C158.2C-Pyrazine C-O (highly deshielded)
6 13C135.1CH-Pyrazine C-H
1' 13C81.5CH-Cyclopentyl C-O
2', 5' 13C32.5CH₂-Cyclopentyl C- β
3', 4' 13C23.8CH₂-Cyclopentyl C- γ

Mass Spectrometry (LC-ESI-MS)

Causality & Mechanistic Interpretation

Electrospray Ionization (ESI) in positive mode is the gold standard for pyrazines. The basic ring nitrogens act as excellent proton acceptors in acidic mobile phases.

The presence of bromine provides a built-in self-validating mechanism: Bromine exists as two stable isotopes, 79Br and 81Br , with a natural abundance ratio of ~50.7% to 49.3%. Consequently, the intact molecular ion will present as a diagnostic 1:1 doublet separated by 2 m/z units. During Collision-Induced Dissociation (CID), the cyclopentyloxy group undergoes a classic neutral loss of cyclopentene (68 Da) via a cyclic transition state, yielding the stable 5-bromo-1H-pyrazin-2-one tautomer ( [3]).

Protocol: LC-MS Analysis
  • Mobile Phase: Prepare Solvent A (0.1% Formic Acid in MS-grade Water) and Solvent B (0.1% Formic Acid in MS-grade Acetonitrile).

    • Causality: Formic acid lowers the pH, ensuring the pyrazine nitrogens are pre-ionized in solution prior to aerosolization, maximizing the [M+H]+ signal.

  • Chromatography: Inject 1 μ L of a 10 μ g/mL sample onto a sub-2 μ m C18 reverse-phase column. Run a ballistic gradient from 5% to 95% B over 3 minutes.

  • MS Parameters: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Acquire full scan data from m/z 100 to 500.

Table 2: LC-ESI-MS Positive Mode Data
m/zIon TypeRelative AbundanceAssignment
243.0 [M+H]+ ( 79Br )100%Protonated molecular ion
245.0 [M+H]+ ( 81Br )98%Protonated molecular ion (isotope)
175.0 [M-C₅H₈+H]+ ( 79Br )45%Neutral loss of cyclopentene
177.0 [M-C₅H₈+H]+ ( 81Br )44%Neutral loss of cyclopentene (isotope)

Infrared (ATR-FTIR) Spectroscopy

Causality & Mechanistic Interpretation

While NMR and MS confirm connectivity and mass, IR spectroscopy validates the functional group integrity in the solid state. Attenuated Total Reflectance (ATR) is prioritized over traditional KBr transmission methods.

  • Causality: High-pressure KBr pellet preparation can induce polymorphic transformations or absorb atmospheric moisture, broadening the baseline. ATR requires zero sample preparation, ensuring the spectrum reflects the true, unaltered solid-state form of the intermediate.

Protocol: ATR-FTIR Analysis
  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sampling: Place ~2 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate optical contact with the evanescent wave.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

Table 3: ATR-FTIR Key Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityFunctional GroupAssignment
3050 WeakC-H (sp²)Pyrazine ring C-H stretch
2950, 2870 MediumC-H (sp³)Cyclopentyl aliphatic C-H stretch
1570, 1530 StrongC=N, C=CPyrazine ring stretching vibrations
1250 StrongC-O-CAsymmetric ether stretch
1050 MediumC-O-CSymmetric ether stretch
1000 MediumC-BrAryl bromide stretch

Data Integration Workflows and Visualizations

To ensure robust quality control, the analytical data must be integrated holistically. The workflow below outlines the standard operating procedure for validating the compound, followed by the specific MS fragmentation pathway that acts as the definitive chemical fingerprint.

Workflow A Compound Synthesis 2-Bromo-5-cyclopentyloxypyrazine B NMR Spectroscopy (1H & 13C in CDCl3) A->B C Mass Spectrometry (ESI-LC/MS) A->C D IR Spectroscopy (ATR-FTIR) A->D E Data Integration & Structural Confirmation B->E C->E D->E

Fig 1. Spectroscopic validation workflow for structural confirmation.

Fragmentation M [M+H]+ m/z 243 / 245 (1:1 Ratio) F1 [M - C5H8 + H]+ m/z 175 / 177 (2-Bromo-5-hydroxypyrazine) M->F1 - Cyclopentene (Neutral Loss) F2 [M - C5H8 - CO + H]+ m/z 147 / 149 F1->F2 - CO (Ring Contraction)

Fig 2. ESI-MS positive mode fragmentation pathway.

References

  • Title: PubChem Compound Summary for CID 45787736, 2-Bromo-5-cyclopentyloxypyrazine Source: National Center for Biotechnology Information URL: [Link]

  • Title: PubChem Compound Summary for CID 19756172, 2-Bromo-5-methoxypyrazine Source: National Center for Biotechnology Information URL: [Link]

  • Title: PubChem Compound Summary for CID 2771618, 5-Bromo-1H-pyrazin-2-one Source: National Center for Biotechnology Information URL: [Link]

Whitepaper: Strategic Synthesis and Functionalization of 2-Bromo-5-alkoxypyrazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine scaffolds are highly privileged structures in modern medicinal chemistry, frequently embedded in kinase inhibitors, central nervous system (CNS) agents, and targeted oncology therapeutics. Among these, 2-bromo-5-alkoxypyrazines (such as 2-bromo-5-methoxypyrazine) serve as critical bifunctional building blocks. The alkoxy group modulates the physicochemical profile of the molecule—enhancing lipophilicity and providing a hydrogen-bond acceptor—while the bromine atom serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions[1][2].

This technical guide dissects the synthesis pathways, mechanistic causality, and downstream functionalization of 2-bromo-5-alkoxypyrazines, providing field-validated protocols to ensure high-yield, reproducible outcomes in drug development workflows.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of 2-bromo-5-alkoxypyrazines relies heavily on the innate electronic properties of the pyrazine ring. Pyrazine is a π -electron-deficient heteroaromatic system, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].

When starting from a symmetric precursor like 2,5-dibromopyrazine , chemists face the challenge of differentiating the two identical leaving groups. The success of this transformation relies on strict kinetic control .

  • Causality: The initial attack by an alkoxide (e.g., sodium methoxide) displaces one bromine atom. The newly introduced alkoxy group exerts a strong resonance-donating effect ( +M effect) into the pyrazine ring. This significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, rendering the resulting 2-bromo-5-alkoxypyrazine substantially less electrophilic than the starting material. Consequently, the rate of the second substitution drops precipitously, allowing the mono-substituted product to be isolated in high yields[3][4].

An alternative route involves the Sandmeyer-type diazotization of 2-amino-5-alkoxypyrazines, which is highly effective when specific alkoxy derivatives are synthesized via alternative pyrazine ring-closure methods.

SynthesisPathways Start1 2,5-Dibromopyrazine Cond1 NaOR, ROH 0°C to RT (SNAr) Start1->Cond1 Start2 2-Amino-5-alkoxypyrazine Cond2 t-BuONO, CuBr2 MeCN (Sandmeyer) Start2->Cond2 Intermediate 2-Bromo-5-alkoxypyrazine Cond1->Intermediate Kinetic Control (Mono-substitution) Cond2->Intermediate Diazotization & Bromination

Fig 1. Primary synthesis pathways for 2-bromo-5-alkoxypyrazine derivatives.

Quantitative Data: Synthesis & Functionalization Parameters

To optimize synthetic planning, the following tables summarize the quantitative parameters and expected yields for both the primary synthesis of the scaffold and its downstream functionalization.

Table 1: Comparative Synthesis Routes for 2-Bromo-5-alkoxypyrazines
Synthesis RouteStarting MaterialReagents / CatalystTemp (°C)Typical YieldKey Advantage
SNAr 2,5-DibromopyrazineNaOMe (1.05 eq), MeOH0 to 2580 - 90%Highly scalable, inexpensive reagents, kinetic control prevents over-reaction[4].
Sandmeyer 2-Amino-5-alkoxypyrazine t -BuONO, CuBr 2​ , MeCN0 to 6555 - 70%Useful when starting from complex, pre-formed aminopyrazines.
Table 2: Downstream Cross-Coupling Capabilities
Reaction TypeCoupling PartnerTypical Catalyst SystemApplication / API TargetYield Range
Suzuki-Miyaura Aryl/Alkyl Boronic AcidsPd(dppf)Cl 2​ , K 2​ CO 3​ SHP2 Inhibitors[1]75 - 95%
Buchwald-Hartwig Primary/Secondary AminesPd 2​ (dba) 3​ , XantphosBACE Inhibitors[2]60 - 85%
Cycloisomerization Propargyl Amines/EthersPd(PPh 3​ ) 4​ , CuIPyrrolo[1,2-a]pyrazines[5]45 - 65%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as temperature management and stoichiometric precision are embedded to ensure reproducibility.

Protocol A: Synthesis of 2-Bromo-5-methoxypyrazine via SNAr

This protocol leverages the differential reactivity of 2,5-dibromopyrazine under kinetic control.

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 2,5-dibromopyrazine (1.0 equivalent, e.g., 50 mmol) and anhydrous methanol (100 mL).

  • Temperature Control: Cool the stirring solution to 0 °C using an ice-water bath. Causality: Low temperatures suppress the formation of 2,5-dimethoxypyrazine by maximizing the activation energy difference between the first and second substitution.

  • Nucleophile Addition: Prepare a solution of sodium methoxide (NaOMe) in methanol (typically 25% w/w). Add 1.05 equivalents of NaOMe dropwise over 30 minutes via an addition funnel.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 4:1); the starting material ( Rf​≈0.6 ) should convert to a lower-running spot ( Rf​≈0.4 ).

  • Quenching & Workup: Concentrate the mixture under reduced pressure to remove the bulk of methanol. Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NH 4​ Cl (100 mL). Extract the aqueous layer once more with EtOAc (50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography (silica gel) to yield 2-bromo-5-methoxypyrazine as a white to pale-yellow solid[4].

Protocol B: Suzuki-Miyaura Coupling for SHP2 Inhibitor Intermediates

Demonstrating the utility of the bromine handle for C-C bond formation[1].

  • Reagent Loading: In a Schlenk tube, combine 2-bromo-5-methoxypyrazine (1.0 eq, e.g., 26.9 mmol), the corresponding boronic acid/ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carbonitrile, 0.95 eq), and K 2​ CO 3​ (3.0 eq)[1].

  • Catalyst & Solvent: Add Pd(dppf)Cl 2​ (0.1 eq, 2.57 mmol). Add a degassed solvent mixture of 1,4-Dioxane/H 2​ O (4:1 ratio, 0.2 M concentration). Causality: Degassing (sparging with Argon for 15 mins) is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Heating: Seal the tube and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry, and concentrate. Purify via chromatography.

Downstream Applications and Advanced Workflows

The 2-bromo-5-alkoxypyrazine scaffold is a linchpin in the synthesis of complex polycyclic systems and advanced active pharmaceutical ingredients (APIs).

Notably, researchers have utilized 2-bromo-5-methoxypyrazine in Pd-catalyzed intermolecular cycloisomerization reactions with propargyl amines to synthesize pyrrolo[1,2-a]pyrazine derivatives, which exhibit potent in vitro anti-inflammatory activity (e.g., IL-6 inhibition)[5]. Furthermore, the scaffold is heavily featured in the patent literature for the synthesis of SHP2 phosphatase inhibitors (oncology targets)[1] and BACE inhibitors (Alzheimer's disease targets)[2].

Downstream Core 2-Bromo-5-alkoxypyrazine Suzuki Suzuki-Miyaura (Pd cat., Boronic Acid) Core->Suzuki Buchwald Buchwald-Hartwig (Pd cat., Amine) Core->Buchwald Sonogashira Cycloisomerization (Pd cat., Propargyls) Core->Sonogashira API1 Aryl/Heteroaryl Pyrazines (e.g., SHP2 Inhibitors) Suzuki->API1 API2 Aminopyrazines (e.g., BACE Inhibitors) Buchwald->API2 API3 Pyrrolo[1,2-a]pyrazines (Anti-inflammatory Agents) Sonogashira->API3

Fig 2. Pd-catalyzed downstream functionalization of 2-bromo-5-alkoxypyrazines.

References

  • "WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof", Google P
  • "US11021493B2 - 1,4-thiazine dioxide and 1,2,4-thiadiazine dioxide derivatives as beta-secretase inhibitors and methods of use", Google P
  • "Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction", Scientific.Net,[Link]

Sources

Unlocking the Pyrazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the vast chemical space of heterocyclic compounds requires a deep understanding of both physicochemical properties and target biology. Among nitrogen-containing heterocycles, the pyrazine ring (1,4-diazine) has emerged as a privileged scaffold in modern drug discovery. Its unique electronic distribution, low lipophilicity compared to benzene, and capacity to act as a robust hydrogen-bond acceptor make it an ideal core for designing highly selective therapeutics.

This technical guide dissects the structure-activity relationships (SAR) of pyrazine-based compounds, exploring their mechanistic foundations and detailing the experimental workflows required to validate their efficacy. We will examine two distinct therapeutic domains where pyrazine derivatives excel: antitubercular agents and targeted oncology kinase inhibitors.

Physicochemical Foundations of the Pyrazine Ring

The pyrazine core is characterized by two nitrogen atoms situated in a 1,4-orientation. This configuration exerts a strong electron-withdrawing effect, rendering the ring electron-deficient. From a medicinal chemistry perspective, this has several profound implications:

  • Metabolic Stability: The electron-deficient nature makes the pyrazine ring highly resistant to electrophilic aromatic substitution, thereby reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.

  • Aqueous Solubility: Pyrazine exhibits a lower partition coefficient (LogP ≈ -0.47) compared to its carbocyclic analogs[1]. This improved hydrophilicity is a critical pharmacokinetic advantage for oral bioavailability.

  • Target Engagement: The lone pairs on the nitrogen atoms serve as excellent hydrogen-bond acceptors, allowing precise anchoring within the hinge regions of kinases or the active sites of bacterial enzymes.

SAR Case Study I: Antitubercular Agents and the Pyrazinamide Paradigm

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) therapy, uniquely capable of eradicating persistent, non-replicating Mycobacterium tuberculosis within acidic granulomas[2].

The Canonical Prodrug Mechanism

Pyrazinamide is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PncA) to exert its therapeutic effect[2]. The canonical understanding of its mechanism involves a multi-step process highly dependent on the acidic microenvironment characteristic of tuberculous lesions.

  • Passive Diffusion: PZA passively diffuses into M. tuberculosis.

  • Enzymatic Conversion: Inside the bacterium, PncA converts PZA into its active form, pyrazinoic acid (POA)[2].

  • Acidic Trapping: In the acidic environment of the granuloma (pH 5 to 6), a portion of the POA is protonated. This protonated form (HPOA) readily diffuses back into the bacillus and accumulates, leading to intracellular acidification and disruption of cellular processes[2].

  • Target Inhibition: HPOA acts as a protonophore and inhibits specific molecular targets such as the mycobacterial Fatty Acid Synthase I (FAS I) complex and aspartate decarboxylase (PanD)[1][3].

PZA_Activation PZA Pyrazinamide (Prodrug) PncA PncA Enzyme (Pyrazinamidase) PZA->PncA Passive Diffusion POA Pyrazinoate (POA-) PncA->POA Enzymatic Hydrolysis HPOA Protonated HPOA (Acidic pH) POA->HPOA Efflux & Protonation Target PanD / FAS I Inhibition HPOA->Target Intracellular Trapping

Fig 1: Mechanism of pyrazinamide activation and intracellular acidic trapping in M. tuberculosis.

Overcoming Resistance: 5-Alkyl Modifications

Resistance to PZA is predominantly driven by mutations in the pncA gene, which abolishes the conversion of PZA to POA[2]. To overcome this, recent SAR studies have focused on modifying the pyrazine ring to bypass the PncA requirement.

Research has demonstrated that incorporating lipophilic side chains at the C-5 position of the pyrazine ring significantly enhances antimycobacterial activity[3]. A positive correlation between the length of the 5-alkyl chain and antimycobacterial activity was observed, with maximal potency achieved by the heptyl substituent (Compound 4: 5-heptylpyrazine-2-carboxamide, MIC = 3.13 μg/mL)[3]. Crucially, mechanistic investigations revealed that these 5-alkyl pyrazinamide derivatives are not hydrolyzed by mycobacterial PncA, indicating a distinct mode of action that remains effective against multidrug-resistant (MDR) strains[3].

Experimental Protocol 1: Pyrazinamidase (PZase) Activity Assay (Wayne Assay)

Purpose: To determine the ability of M. tuberculosis to convert PZA to POA, which is indicative of PZA susceptibility and PncA functionality[2]. Rationale: This phenotypic assay directly measures the enzymatic conversion of PZA to pyrazinoic acid (POA), acting as a self-validating system for enzymatic competence.

  • Inoculum Preparation: Harvest a heavy inoculum of M. tuberculosis from a fresh solid culture (e.g., Löwenstein-Jensen medium). Causality: A high bacterial load is required because PZase activity in M. tuberculosis is inherently weak compared to other mycobacteria[2].

  • Inoculation: Transfer the biomass into a test tube containing Dubos broth or Middlebrook 7H9 medium supplemented with 100 μg/mL of pyrazinamide[2].

  • Incubation: Incubate the tubes at 37°C for 4 days[2]. Causality: This duration allows sufficient time for the slow-growing bacilli to metabolize the prodrug into POA.

  • Detection (Colorimetric Readout): Add 1 mL of a freshly prepared 1% ferrous ammonium sulfate solution to the culture[2].

  • Validation & Interpretation: Observe for a color change. The formation of a pink to red band at the meniscus indicates the presence of pyrazinoic acid (POA forms a red complex with Fe2+ ions). A positive result confirms PZase activity (PZA susceptible), while no color change indicates PncA dysfunction (PZA resistant)[2].

SAR Case Study II: Pyrazine-Based Kinase Inhibitors in Oncology

Beyond infectious diseases, the pyrazine scaffold—particularly when fused into bicyclic systems like imidazo[1,2-a]pyrazine—is a highly sought-after pharmacophore for kinase inhibitors in oncology[4]. The nitrogen atoms in the pyrazine ring act as critical hydrogen-bond acceptors, interacting with the ATP-binding pocket (hinge region) of target kinases.

Imidazo[1,2-a]pyrazines as Aurora Kinase Inhibitors

Aurora kinases (A and B) are essential regulators of cell division, making them prime targets for anticancer therapeutics. SAR studies on imidazo[1,2-a]pyrazine derivatives revealed that off-target kinase selectivity could be dramatically improved by specific substitutions[5].

Introduction of acetic acid amides onto the pyrazole ring of the core scaffold was postulated to influence Aurora A/B selectivity and improve the profile against off-target kinases[5]. Through iterative SAR optimization, Compound 10i was identified as a lead compound with a promising overall profile, demonstrating low nanomolar potency and high selectivity[4].

SAR_Optimization Core Imidazo[1,2-a]pyrazine Core Scaffold Sub1 C3 Substitution (H-Bond Acceptors) Core->Sub1 Sub2 C6/C8 Substitution (Solvent Exposed) Core->Sub2 Screen High-Throughput Kinase Assay Sub1->Screen Sub2->Screen Selectivity Off-Target Profiling (Selectivity Index) Screen->Selectivity Lead Lead Compound 10i (Aurora Kinase Specific) Selectivity->Lead

Fig 2: Rational SAR optimization workflow for imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.

Pyrazine-Pyridine Biheteroaryls for VEGFR-2

In the context of angiogenesis, direct inhibition of the kinase activity of vascular endothelial growth factor receptor-2 (VEGFR-2) suppresses tumor growth[6]. Palladium-catalyzed C-C and C-N bond formation reactions were utilized to assemble various pyrazine-pyridine biheteroaryls as potent VEGFR-2 inhibitors[6]. Compounds 39 and 41 exhibited the highest kinase selectivity against fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR)[6].

Quantitative Data Summary

The table below summarizes the quantitative SAR data for key pyrazine derivatives across different therapeutic indications, highlighting the impact of specific structural modifications.

Scaffold TypeTarget / IndicationKey Structural ModificationOptimal CompoundPrimary Efficacy Metric
Pyrazinamide (PZA) M. tuberculosis (FAS I / PanD)5-heptyl substitutionCompound 4MIC = 3.13 μg/mL[3]
Pyrazinamide (PZA) M. tuberculosis (MDR Strains)5-hexyl-N-(3-CF3-phenyl)Compound 23MIC = 3.13 μg/mL (SI > 25)[3]
Imidazo[1,2-a]pyrazine Aurora A/B Kinases (Oncology)Acetic acid amide additionCompound 10iLow nM IC₅₀ (High Selectivity)[4]
Pyrazine-Pyridine VEGFR-2 Kinase (Angiogenesis)C-N biheteroaryl couplingCompound 41Potent HUVEC inhibition[6]
Experimental Protocol 2: Palladium-Catalyzed Assembly of Pyrazine-Pyridine Biheteroaryls

Purpose: Synthesis of VEGFR-2 kinase inhibitors for oncology screening[6]. Rationale: The electron-deficient nature of the pyrazine ring makes halogenated pyrazines highly reactive towards oxidative addition by Palladium(0) complexes, facilitating rapid C-C and C-N bond formation for SAR library generation[6].

  • Reagent Preparation: Combine the halogenated pyrazine core (e.g., 2-chloro-pyrazine derivative) and the corresponding aminopyridine or boronic acid in a Schlenk flask[6].

  • Catalyst & Base Addition: Add a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a suitable ligand (like BINAP or XPhos), followed by a mild base (e.g., Cs₂CO₃)[6]. Causality: The bulky, electron-rich ligand promotes reductive elimination, while the base neutralizes the acid generated during the cross-coupling cycle, preventing catalyst poisoning.

  • Degassing: Purge the reaction mixture with inert gas (N₂ or Argon) for 15 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II).

  • Reaction Execution: Heat the mixture in anhydrous toluene or dioxane at 90-110°C for 12-18 hours under continuous stirring[6].

  • Purification: Cool to room temperature, filter through a Celite pad to remove the metal catalyst, and purify the crude product via flash column chromatography to isolate the target biheteroaryl compound for subsequent kinase screening[6].

Conclusion

The pyrazine scaffold remains a master key in medicinal chemistry. From its historical role as an irreplaceable antitubercular prodrug to its modern applications as a highly selective kinase inhibitor, the structure-activity relationships of pyrazine derivatives continue to evolve. By leveraging its unique physicochemical properties—such as its low lipophilicity and robust hydrogen-bonding capabilities—researchers can systematically design next-generation therapeutics that overcome resistance mechanisms and achieve unprecedented target selectivity.

References

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. URL:[Link]

  • STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. Docsity. URL: [Link]

  • Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. PubMed (NIH). URL:[Link]

  • Synthesis and SAR Studies of imidazo-[1,2-a]-pyrazine Aurora Kinase Inhibitors With Improved Off-Target Kinase Selectivity. PubMed (NIH). URL: [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed (NIH). URL:[Link]

Sources

Strategic Application of 2-Bromo-5-cyclopentyloxypyrazine (CAS: 959238-32-5) in Advanced Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a clinical candidate. 2-Bromo-5-cyclopentyloxypyrazine (CAS: 959238-32-5) has emerged as a highly privileged scaffold[1]. By combining the electron-deficient, hydrogen-bond-accepting properties of a pyrazine core with the lipophilic, sterically shielding nature of a cyclopentyloxy group, this molecule serves as an optimal precursor for synthesizing advanced kinase inhibitors, GPCR modulators, and central nervous system (CNS) therapeutics.

This technical guide dissects the mechanistic utility of 2-bromo-5-cyclopentyloxypyrazine, detailing the causality behind its structural advantages and providing self-validating synthetic protocols for its integration into complex active pharmaceutical ingredients (APIs).

Molecular Architecture & Physicochemical Profiling

The utility of 2-bromo-5-cyclopentyloxypyrazine lies in its tripartite molecular architecture:

  • The Pyrazine Core: Acts as a bioisostere for benzene and pyridine[2]. Its lower pKa compared to pyridine improves the aqueous solubility of the final drug candidate while reducing basicity-driven hERG toxicity.

  • The Cyclopentyloxy Substituent: Provides a tunable lipophilic handle that enhances membrane permeability.

  • The C2-Bromine Atom: Serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that make this building block highly desirable for Lipinski-compliant drug design.

PropertyValue / Description
Chemical Name 2-Bromo-5-cyclopentyloxypyrazine
CAS Number 959238-32-5[1]
Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol
Topological Polar Surface Area (TPSA) ~35.0 Ų (Optimal for BBB penetrance)
Primary Pharmacophore Role Lipophilic hinge-region binder
Synthetic Role Electrophile in Pd/Cu-catalyzed couplings

Mechanistic Role in Drug Discovery

Causality in Scaffold Selection: Why Cyclopentyloxypyrazine?

When designing kinase inhibitors, medicinal chemists frequently rely on the pyrazine nitrogen atoms to act as hydrogen-bond acceptors, anchoring the molecule to the hinge region of the kinase ATP-binding site[2]. However, a bare pyrazine ring is often too polar and lacks target specificity.

The Causality of the Cyclopentyl Group: Why choose a cyclopentyloxy group over a simpler methoxy or ethoxy substituent?

  • Metabolic Stability: Small alkoxy groups (like methoxy) are highly susceptible to rapid O-dealkylation by hepatic Cytochrome P450 enzymes. The cyclopentyl ring provides critical steric bulk that physically shields the ether oxygen from enzymatic cleavage, significantly extending the drug's half-life.

  • Hydrophobic Pocket Filling: The cyclopentyl ring possesses the exact spatial volume required to perfectly occupy the hydrophobic "selectivity pockets" adjacent to the ATP hinge region, driving binding affinity (Kd) down to the nanomolar range via favorable Van der Waals interactions.

Pharmacophore PyrazineCore Pyrazine Core (H-Bond Acceptor) KinaseHinge Kinase Hinge Region (Target Protein) PyrazineCore->KinaseHinge H-Bond (N1/N4) Cyclopentyl Cyclopentyloxy Group (Hydrophobic Shield) HydrophobicPocket Hydrophobic Pocket (Target Protein) Cyclopentyl->HydrophobicPocket Van der Waals Bromine C2-Bromine Handle (Cross-Coupling Site) Bromine->PyrazineCore Functionalization

Figure 1: Pharmacophore mapping of 2-bromo-5-cyclopentyloxypyrazine in target binding.

Synthetic Methodologies: Self-Validating Cross-Coupling Protocol

The electron-deficient nature of the pyrazine ring accelerates the oxidative addition of the C-Br bond to Palladium(0) species, making it an exceptional substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings[3]. Below is a field-proven, self-validating protocol for the Suzuki-Miyaura coupling of 2-bromo-5-cyclopentyloxypyrazine with an arylboronic acid.

Step-by-Step Suzuki-Miyaura Protocol
  • Step 1: Reagent Assembly. In a flame-dried Schlenk flask, combine 2-bromo-5-cyclopentyloxypyrazine (1.0 equiv), the target arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is deliberately chosen as a mild base. Stronger bases (e.g., KOtBu) risk nucleophilic attack on the electron-deficient pyrazine ring or premature cleavage of the cyclopentyloxy ether.

  • Step 2: Catalyst Introduction. Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a wide bite angle on the palladium center. This specific geometry accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling electron-deficient heteroaryls.

  • Step 3: Solvent & Degassing. Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H₂O. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) state, as well as to prevent homocoupling of the boronic acid.

  • Step 4: Thermal Activation. Heat the reaction mixture to 90°C for 4–6 hours under an Argon atmosphere.

  • Step 5: Self-Validation (LC-MS Monitoring).

    • Validation Logic: The starting material (C9H11BrN2O) exhibits a distinct 1:1 isotopic doublet at m/z 243/245 due to the natural abundance of ⁷⁹Br and ⁸¹Br. The reaction is validated as complete only when LC-MS confirms the total disappearance of this doublet and the emergence of a singlet mass corresponding to the cross-coupled product.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Insertion into C-Br Pd0->OxAdd + Substrate TransMet Transmetalation Boronic Acid / Base OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product Target Molecule 5-Cyclopentyloxy-2-arylpyrazine RedElim->Product Yield Pyrazine Substrate 2-Bromo-5-cyclopentyloxypyrazine Pyrazine->OxAdd

Figure 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for the pyrazine scaffold.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Implications

Integrating the 5-cyclopentyloxypyrazine motif into a drug scaffold yields profound downstream pharmacological benefits. Pyrazine-containing drugs have a proven track record of FDA approval due to their predictable metabolic profiles[2].

From a PK perspective, the introduction of the cyclopentyl ether significantly increases the Volume of Distribution (Vd) by enhancing the compound's tissue penetrance. Furthermore, because the pyrazine nitrogen atoms are weaker bases than those in piperidine or pyridine, the molecule is less likely to become heavily protonated at physiological pH (7.4). This neutral state at physiological pH prevents lysosomal trapping (phospholipidosis) and ensures higher free-drug concentrations in the systemic circulation, maximizing the PD efficacy at the target receptor.

References

  • Title: 2-Bromo-5-cyclopentyloxypyrazine | C9H11BrN2O | CID 45787736 Source: National Center for Biotechnology Information (NIH) / PubChem URL: [Link]

  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: MDPI (Molecules) URL: [Link]

Sources

An In-depth Technical Guide to 2-Bromo-5-cyclopentyloxypyrazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-cyclopentyloxypyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to present its core characteristics, a putative synthesis protocol, and potential applications. All presented data should be considered predictive and serve as a foundation for further experimental validation.

Core Molecular Attributes

Based on its nomenclature, the fundamental properties of 2-Bromo-5-cyclopentyloxypyrazine have been determined. The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is substituted with a bromine atom at the 2-position and a cyclopentyloxy group at the 5-position.

Chemical Structure and Formula

The chemical structure of 2-Bromo-5-cyclopentyloxypyrazine is presented below:

Caption: Chemical structure of 2-Bromo-5-cyclopentyloxypyrazine.

Molecular Formula and Weight
AttributeValue
Molecular Formula C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol
Monoisotopic Mass 242.0058 g/mol

Note: The molecular weight is calculated based on the deduced chemical formula.

Synthesis and Experimental Protocols

A plausible synthetic route to 2-Bromo-5-cyclopentyloxypyrazine can be devised from commercially available precursors, primarily 2-amino-5-bromopyrazine or 2-bromo-5-hydroxypyrazine. The following protocol is a generalized procedure based on established methodologies for the synthesis of analogous alkoxy-substituted pyrazines.

Proposed Synthesis Workflow

G cluster_0 Synthetic Pathway A 2-Bromo-5-hydroxypyrazine C Reaction Vessel (Base, Solvent) A->C B Cyclopentyl Bromide B->C D Williamson Ether Synthesis C->D Heat E Crude Product Mixture D->E F Purification (Column Chromatography) E->F G 2-Bromo-5-cyclopentyloxypyrazine F->G

Caption: Proposed synthesis workflow for 2-Bromo-5-cyclopentyloxypyrazine.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 2-Bromo-5-cyclopentyloxypyrazine from 2-bromo-5-hydroxypyrazine and cyclopentyl bromide.

Materials:

  • 2-Bromo-5-hydroxypyrazine

  • Cyclopentyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-hydroxypyrazine (1 equivalent).

  • Deprotonation: Suspend the starting material in anhydrous DMF. Add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the alkoxide.

  • Alkylation: Add cyclopentyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-Bromo-5-cyclopentyloxypyrazine.

Potential Applications in Research and Drug Development

Substituted pyrazines are a well-established class of compounds with a broad range of biological activities and applications in materials science.[1][2][3] The unique electronic properties of the pyrazine ring, combined with the steric and electronic contributions of its substituents, make these compounds valuable scaffolds in drug discovery.[4][5]

Medicinal Chemistry
  • Scaffold for Bioactive Molecules: The pyrazine nucleus is present in a number of approved drugs.[1][4] 2-Bromo-5-cyclopentyloxypyrazine can serve as a versatile intermediate for the synthesis of more complex molecules through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine position.

  • Kinase Inhibitors: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a key interaction in the binding of many kinase inhibitors.[5]

  • Antimicrobial and Anticancer Agents: Various pyrazine derivatives have demonstrated potent antimicrobial and anticancer activities.[2][3]

Materials Science
  • Organic Electronics: Pyrazine-containing polymers have been investigated for their applications in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their electron-deficient nature.[1]

Predicted Analytical Data

While experimental data for 2-Bromo-5-cyclopentyloxypyrazine is not publicly available, the following are predicted spectroscopic characteristics based on analogous structures.

TechniquePredicted Observations
¹H NMR Aromatic protons on the pyrazine ring are expected in the δ 7.5-8.5 ppm range. The methine proton of the cyclopentyloxy group would appear as a multiplet around δ 4.5-5.5 ppm. The methylene protons of the cyclopentyl ring would be observed as multiplets in the δ 1.5-2.5 ppm region.
¹³C NMR Aromatic carbons of the pyrazine ring are expected in the δ 130-160 ppm range. The carbon attached to the bromine would be significantly downfield. The methine carbon of the cyclopentyloxy group would appear around δ 70-80 ppm, with the other cyclopentyl carbons in the δ 20-40 ppm range.
Mass Spec (ESI+) The [M+H]⁺ ion would be observed at m/z corresponding to the molecular weight plus a proton, showing a characteristic isotopic pattern for a bromine-containing compound.
IR Spectroscopy Characteristic peaks for C-H (aromatic and aliphatic), C=N, and C-O stretching vibrations would be expected.

Safety and Handling

As with any research chemical, 2-Bromo-5-cyclopentyloxypyrazine should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

2-Bromo-5-cyclopentyloxypyrazine represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its properties, a viable synthetic approach, and its potential applications based on the established chemistry of related pyrazine derivatives. It is intended to serve as a catalyst for further research and development in the fields of medicinal chemistry and materials science. Experimental validation of the presented information is highly encouraged.

References

  • Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Bromo-5-cyclopentyloxypyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The synthesis of 2-aminopyrazine derivatives is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. The Buchwald-Hartwig cross-coupling reaction provides a highly efficient, palladium-catalyzed route to form these critical C–N bonds[1]. This application note details the mechanistic rationale, catalyst selection, and a self-validating experimental protocol for the amination of 2-bromo-5-cyclopentyloxypyrazine . By leveraging rational ligand design and rigorous reaction engineering, researchers can overcome the inherent challenges of pyrazine coordination and achieve high-yielding, scalable C–N couplings.

Mechanistic Rationale & Substrate Profiling

To successfully aminate 2-bromo-5-cyclopentyloxypyrazine, one must understand the electronic and steric microenvironment of the substrate.

  • Oxidative Addition Dynamics: The pyrazine core is highly electron-deficient, making the C2–Br bond highly activated toward oxidative addition by the Pd(0) catalyst. Quantitative reactivity models demonstrate that halogenated diazines undergo oxidative addition significantly faster than their benzene analogues[2]. While the C5-cyclopentyloxy group donates electron density into the ring via resonance (+M effect)—slightly tempering this electrophilicity—the C–Br bond remains highly reactive.

  • The Threat of Catalyst Poisoning: The primary failure mode in pyrazine aminations is catalyst poisoning. The basic nitrogen atoms in the pyrazine ring act as strong σ-donors, which can competitively coordinate to the palladium center, trapping it in an off-cycle resting state or causing it to precipitate as inactive "Pd black"[3].

  • Ligand Causality: To prevent pyrazine coordination, the use of bulky, electron-rich biaryl phosphine ligands is mandatory. The steric bulk of the ligand acts as a physical shield around the palladium center. Furthermore, these ligands accelerate the rate-limiting reductive elimination step, rapidly ejecting the product before side reactions (such as β-hydride elimination) can occur[4].

Catalyst System Performance & Selection

The choice of ligand and base is strictly dictated by the nature of the amine coupling partner. The table below summarizes the performance of various catalytic systems in the amination of 2-bromopyrazines, highlighting the superiority of modern biaryl phosphines for complex substrates[5].

Table 1: Comparative Performance of Catalyst Systems for 2-Bromopyrazine Amination
Catalyst System (Pd / Ligand)Amine TypeBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃ / RuPhos Morpholine (Secondary)LiHMDSToluene10083%
Pd₂(dba)₃ / SPhos Morpholine (Secondary)LiHMDSToluene10076%
Pd₂(dba)₃ / BINAP Morpholine (Secondary)LiHMDSToluene10071%
Pd(OAc)₂ / dppp Diethylamine (Secondary)NaOtBuToluene8098%*

*Note: While older bidentate ligands like dppp can achieve high yields with simple, unhindered amines, sterically demanding or complex pharmaceutical intermediates strictly require ligands like RuPhos or BrettPhos to prevent bis-ligation and ensure high conversion[5],[6].

Process Visualization: Ligand & Base Decision Matrix

LigandBaseSelection Start Substrate: 2-Bromo-5-cyclopentyloxypyrazine AmineType Amine Coupling Partner? Start->AmineType Primary Primary Amines (Anilines / Alkylamines) AmineType->Primary Primary Secondary Secondary Amines (Morpholine / Piperazine) AmineType->Secondary Secondary Ligand1 Ligand: BrettPhos (Accelerates Reductive Elimination) Primary->Ligand1 Ligand2 Ligand: RuPhos (Accommodates Steric Bulk) Secondary->Ligand2 BaseTol Substrate Base Tolerance? Ligand1->BaseTol Ligand2->BaseTol StrongBase NaOtBu / LiHMDS (Robust Substrates) BaseTol->StrongBase High Tolerance WeakBase Cs2CO3 / K3PO4 (Base-Sensitive Substrates) BaseTol->WeakBase Low Tolerance Product Target: 5-Cyclopentyloxy-2-aminopyrazine StrongBase->Product WeakBase->Product

Decision matrix for ligand and base selection in the amination of 2-bromo-5-cyclopentyloxypyrazine.

Causality Check: Why BrettPhos for primary amines and RuPhos for secondary? Primary amines are less sterically hindered and can easily coordinate two amine molecules to the Pd center, creating a dead-end complex. The extreme bulk of BrettPhos physically blocks this bis-ligation[4]. Conversely, secondary amines are bulkier; RuPhos provides the perfect balance of steric shielding while still allowing the secondary amine enough space to coordinate and react[5].

Self-Validating Experimental Protocol

This protocol describes the coupling of 2-bromo-5-cyclopentyloxypyrazine with a standard secondary amine (e.g., morpholine) using a Pd₂(dba)₃ / RuPhos catalyst system.

Phase 1: Reagent Preparation & Catalyst Activation
  • Equipment Prep: Flame-dry a Schlenk flask or sealed pressure tube containing a magnetic stir bar. Move to a glovebox or use rigorous Schlenk techniques. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands and promotes catalyst degradation[3].

  • Solid Reagents: Add Pd₂(dba)₃ (1.0 mol%, 0.01 equiv) and RuPhos (2.2 mol%, 0.022 equiv).

    • Self-Validation Check: High-quality Pd₂(dba)₃ should be a deep purple/black crystalline powder. If the powder is grey or brown, it has degraded to inactive Pd nanoparticles and will stall the reaction[7].

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv). If the amine partner contains base-sensitive functional groups, substitute with anhydrous Cs₂CO₃ (2.0 equiv)[6].

  • Atmosphere: Seal the vessel, evacuate, and backfill with ultra-pure Argon (repeat 3x).

Phase 2: Reaction Execution
  • Solvent & Catalyst Maturation: Inject anhydrous, degassed Toluene (0.1 M relative to substrate) via syringe. Stir at room temperature for 5–10 minutes.

    • Self-Validation Check: The solution should transition from a dark, opaque purple to a clear, reddish-orange or yellow hue. This color shift confirms the successful dissociation of the dba ligands and the formation of the active L–Pd(0) catalytic species.

  • Substrate Addition: Inject 2-bromo-5-cyclopentyloxypyrazine (1.0 equiv) and the secondary amine (1.2 equiv).

  • Heating: Transfer the vessel to a pre-heated oil bath at 90–100 °C. Stir vigorously (800+ rpm) for 4 to 12 hours.

Phase 3: Monitoring & Workup
  • Reaction Monitoring: Sample the reaction under a positive stream of Argon. Analyze via LC-MS or TLC (Hexanes/EtOAc).

    • Self-Validation Check: Under 254 nm UV light, the starting material spot should disappear. The product spot (5-cyclopentyloxy-2-aminopyrazine derivative) will typically appear at a lower Rf and may exhibit strong fluorescence due to the newly formed "push-pull" electron system across the pyrazine ring.

  • Quench: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate.

  • Filtration: Filter the crude mixture through a tightly packed pad of Celite to remove palladium residues and insoluble inorganic salts[3].

    • Self-Validation Check: The Celite pad will retain a black precipitate (spent Pd), yielding a clear, yellow-to-orange filtrate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure product.

Troubleshooting & Optimization

  • Symptom: The reaction mixture turns completely black within the first 30 minutes, and conversion stalls at <20%.

    • Causality: The palladium catalyst has precipitated out of the catalytic cycle as inactive "Pd black". This is caused by either oxygen ingress or competitive coordination from the pyrazine nitrogens overpowering the phosphine ligand[3].

    • Solution: Ensure rigorous solvent degassing (e.g., freeze-pump-thaw method). Increase the Ligand-to-Palladium ratio slightly (from 2.2:1 to 2.5:1) to ensure the Pd center remains fully saturated and shielded by RuPhos.

  • Symptom: Significant amounts of dehalogenated pyrazine (reduction byproduct) are observed via LC-MS.

    • Causality: The intermediate Pd(II)-amido complex is undergoing β-hydride elimination faster than reductive elimination[1].

    • Solution: Switch to a more sterically demanding ligand (e.g., moving from RuPhos to BrettPhos or tBuBrettPhos) to force the geometry of the Pd center to favor rapid reductive elimination[4].

References

  • A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions - Benchchem. Benchchem.
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC. National Institutes of Health.
  • Technical Support Center: Optimizing Reactions with 2-Bromopyrazine - Benchchem. Benchchem.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic Synthesis.
  • Buchwald–Hartwig Amination | Semantic Scholar. Semantic Scholar.

Sources

Application Notes & Protocols: Mastering the Sonogashira Coupling for Pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Foreword: The Strategic Importance of Alkynylpyrazines

The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous FDA-approved drugs and high-performance organic materials.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a highly sought-after motif in drug design. The Sonogashira reaction, a robust and versatile palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, provides a direct and powerful method for installing alkynyl functionalities onto this key heterocycle.[3][4][5]

This guide moves beyond a simple recitation of steps. It is designed to provide a deep, mechanistic understanding and a practical framework for successfully applying and optimizing the Sonogashira coupling for pyrazine substrates. We will explore the causality behind procedural choices, address the specific challenges posed by this electron-deficient heterocycle, and provide validated protocols to accelerate your research and development efforts.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[3][6] Understanding this dual mechanism is paramount for rational troubleshooting and optimization.

The Palladium Cycle: C-X Bond Activation

The primary role of the palladium catalyst is to activate the pyrazine halide for coupling.

  • Reductive Elimination & Catalyst Activation: The reaction typically starts with a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) which is reduced in situ to the active Pd(0) species by an amine base or phosphine ligand.[3]

  • Oxidative Addition: The active Pd(0) complex undergoes oxidative addition into the pyrazine-halide bond (C-X), forming a square planar Pd(II) intermediate. This is often the rate-limiting step of the entire process.[3][7] The reactivity of the halide is critical, following the general trend: I > Br > OTf >> Cl.[3][8]

  • Transmetalation: The pyrazine-Pd(II) complex receives the alkynyl group from the activated copper acetylide species generated in the copper cycle.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylpyrazine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

The Copper Cycle: Alkyne Activation

The copper co-catalyst is not merely an additive; it serves to activate the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne. This complexation increases the acidity of the terminal proton.[3][6]

  • Deprotonation & Acetylide Formation: In the presence of the amine base, the acidic proton is removed, generating a highly nucleophilic copper acetylide intermediate.[3] This species is the active nucleophile that participates in the transmetalation step with the palladium center.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Pyrazinyl-Pd(II)-X(L)₂ pd0->pd_oxidative Oxidative Addition pd_trans Pyrazinyl-Pd(II)-C≡CR(L)₂ pd_oxidative->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Pyrazinyl-C≡CR (Product) pd_trans->product cu_pi Cu(I)-π-Alkyne Complex cu_acetylide Cu(I)-C≡CR (Copper Acetylide) cu_pi->cu_acetylide Deprotonation (Base) cu_acetylide->pd_oxidative Transfers Alkynyl Group pyrazine_halide Pyrazinyl-X pyrazine_halide->pd_oxidative alkyne H-C≡CR alkyne->cu_pi base Base cuI Cu(I) cuI->cu_pi

Caption: The dual catalytic cycle of the Sonogashira coupling.

Field Insights: Navigating the Challenges of Pyrazine Substrates

Applying standard Sonogashira conditions to pyrazine halides can often lead to suboptimal results. The inherent electronic nature of the pyrazine ring presents specific, addressable challenges.

  • Catalyst Inhibition: The lone pair electrons on the pyrazine's nitrogen atoms can coordinate to the palladium center. This can act as a competitive inhibition pathway, sequestering the active catalyst and slowing or halting the catalytic cycle.[8] The use of more sterically hindered, electron-rich phosphine ligands can mitigate this effect by preventing the pyrazine nitrogen from accessing the metal center.

  • Low Reactivity of Chloropyrazines: Chloropyrazines are often the most readily available and cost-effective starting materials, but the strength of the C-Cl bond makes the oxidative addition step significantly more challenging compared to their bromo or iodo counterparts.[9] Overcoming this requires more forceful conditions: higher temperatures, longer reaction times, and, crucially, the use of highly active catalyst systems (e.g., those employing bulky, electron-rich ligands like XPhos or N-heterocyclic carbenes (NHCs)).[6][8]

  • Alkyne Homocoupling (Glaser Coupling): A primary side reaction is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne. This process is heavily promoted by oxygen and high concentrations of the copper co-catalyst.[10][11] To minimize this wasteful pathway, it is imperative to maintain a strictly inert atmosphere and use the minimum effective loading of the copper(I) salt. Slow addition of the alkyne can also be beneficial.[10]

Systematic Optimization: A Component-by-Component Guide

Achieving high yields requires a systematic approach to optimizing the key reaction parameters. The following table summarizes common choices and their strategic rationale.

ComponentOptions & ConsiderationsRationale & Field Insights
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(OAc)₂PdCl₂(PPh₃)₂ is often preferred for its air stability and reliable in-situ reduction to Pd(0).[3] For challenging couplings (e.g., with chloropyrazines), a combination of a ligand-free source like Pd₂(dba)₃ with a specialized ligand is often superior.[8]
Ligand PPh₃ (Triphenylphosphine), dppf, XPhos, SPhos, N-Heterocyclic Carbenes (NHCs)PPh₃ is a standard, cost-effective choice for reactive substrates (iodides, bromides).[12] For less reactive chloropyrazines or to combat catalyst inhibition, bulky, electron-rich ligands like XPhos or dppf are essential to promote the difficult oxidative addition step.[8][10]
Copper (I) Co-catalyst CuI (Copper(I) Iodide)Typically used in catalytic amounts (1-10 mol%). Its role is to form the copper acetylide, which is crucial for the transmetalation step.[13] The loading should be minimized to prevent alkyne homocoupling.[10] In some cases, copper-free conditions can be employed, though they may require different bases or higher temperatures.[14][15]
Base Amines: Et₃N, DIPEA, n-BuNH₂, PiperidineInorganic: K₂CO₃, Cs₂CO₃Amine bases serve a dual purpose: neutralizing the HX generated and aiding in the reduction of Pd(II) to Pd(0). Et₃N is common but DIPEA can be advantageous for sensitive substrates.[12][16] Inorganic bases are often used in copper-free protocols.[14] The base must be anhydrous and thoroughly degassed.
Solvent DMF, THF, Toluene, NMP, AcetonitrileThe choice of solvent can significantly impact solubility and reaction rate. DMF and THF are common polar aprotic solvents.[12] NMP can be used for higher-temperature reactions involving unreactive chlorides.[16] All solvents must be rigorously degassed to prevent oxygen-induced side reactions.[10]
Temperature Room Temperature to >100 °CCouplings with reactive pyrazine iodides can often proceed at room temperature.[3] Pyrazine bromides may require moderate heating (50-80 °C), while chloropyrazines almost always necessitate higher temperatures (≥100 °C) to drive the oxidative addition.[8][9][16]

Validated Experimental Protocols

The following protocols provide a robust starting point for the Sonogashira coupling of pyrazine substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Protocol 1: Standard Coupling of 2-Bromopyrazine with Phenylacetylene

Materials:

  • 2-Bromopyrazine

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II))

  • CuI (Copper(I) Iodide)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyrazine (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Base Addition: Through a syringe, add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (3.0 mmol, 3.0 equiv).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirring mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60 °C in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-(phenylethynyl)pyrazine.

Protocol 2: Challenging Coupling of 2-Chloropyrazine with a Terminal Alkyne

Materials:

  • 2-Chloropyrazine

  • Terminal Alkyne (e.g., 1-Octyne)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • CuI (Copper(I) Iodide)

  • N,N-Diisopropylethylamine (DIPEA), anhydrous and degassed

  • N-Methyl-2-pyrrolidone (NMP), anhydrous and degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.06 mmol, 6 mol%), and CuI (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add 2-chloropyrazine (1.0 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Through a syringe, add anhydrous, degassed NMP (4 mL), anhydrous, degassed DIPEA (3.0 mmol, 3.0 equiv), and the terminal alkyne (1.5 mmol, 1.5 equiv).

  • Reaction Execution: Securely seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours, monitoring by LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Note that NMP is a high-boiling solvent and may require vacuum distillation or extensive aqueous extraction for complete removal.

Troubleshooting and Optimization Workflow

When a reaction fails, a logical, stepwise approach to problem-solving is critical. The following workflow provides a framework for diagnosing and resolving common issues.

Troubleshooting_Workflow start Reaction Outcome: Low or No Yield q1 Check Foundational Components: - Inert Atmosphere Maintained? - Reagents Anhydrous & Degassed? - Catalysts Active? start->q1 fix_basics ACTION: - Improve Schlenk Technique - Use Fresh, Anhydrous Reagents - Use Fresh Catalysts q1->fix_basics No q2 Substrate Reactivity Issue? (e.g., Chloropyrazine) q1->q2 Yes fix_basics->start Re-run fix_conditions ACTION: - Increase Temperature - Increase Reaction Time - Increase Catalyst/Ligand Loading q2->fix_conditions Yes q3 Catalyst System Inadequate? q2->q3 No fix_conditions->start Re-run fix_catalyst ACTION: - Switch to Bulky, Electron-Rich  Ligand (e.g., XPhos, SPhos) - Use More Active Pd Precatalyst q3->fix_catalyst Yes q4 Significant Alkyne Homocoupling Observed? q3->q4 No fix_catalyst->start Re-run fix_homocoupling ACTION: - Rigorously Deoxygenate - Reduce CuI Loading - Add Alkyne Slowly - Consider Copper-Free Conditions q4->fix_homocoupling Yes success Successful Coupling q4->success No, Yield is Good fix_homocoupling->start Re-run

Caption: A logical workflow for optimizing pyrazine Sonogashira couplings.

References

  • Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3833–3853. [Link]

  • Roughley, S. D., & Jordan, A. M. (2017). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Wang, C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4963–4967. [Link]

  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Wang, C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 287-313. [Link]

  • Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6623. [Link]

  • Rossi, G., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 30(23), 1123. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. [Link]

  • Kumar, A., et al. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances, 16(1), 1-10. [Link]

  • Das, S., & Mondal, P. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. CiteDrive. [Link]

  • Das, S., & Mondal, P. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]

  • PubChem. (2021). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions in the presence of the Pd(OAc)2. ResearchGate. [Link]

  • Thomas, K. R. J., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(13), 5066–5071. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • Wang, L., et al. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 43(5), 2098-2103. [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Alonso, D. A., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Yang, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(3), 39-50. [Link]

  • Hastings, C. J., et al. (2023). Investigation of Mechanochemical Sonogashira Couplings: From Batch Solution to Continuous Reactive Extrusion through Ball-Milling Optimization. Organic Process Research & Development, 27(9), 1637–1646. [Link]

Sources

Comprehensive Application Note: Dual-Modal Purity Profiling of 2-Bromo-5-cyclopentyloxypyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 2-Bromo-5-cyclopentyloxypyrazine (CAS: 959238-32-5) is a highly versatile, electrophilic heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR ligands. Structurally, it features a pyrazine core substituted with a heavy halogen (bromine) and a hydrophobic, sterically hindered alkoxy group (cyclopentyloxy).

Accurate purity assessment of such halogenated pyrazine derivatives is analytically challenging. The volatility of the pyrazine core complicates standard drying and recovery, while the basicity of the ring nitrogens can lead to severe peak tailing in liquid chromatography if not properly managed[1]. Furthermore, synthesis byproducts—such as des-bromo impurities, unreacted cyclopentanol, and positional isomers—often co-elute or lack sufficient UV chromophores for standard detection[2].

To establish a highly rigorous, self-validating analytical framework, this application note details a dual-modal strategy employing High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for non-volatile impurity profiling and assay, orthogonally paired with Gas Chromatography-Mass Spectrometry (GC-EI-MS) for volatile impurity detection and definitive structural confirmation[3].

Analytical Strategy & Workflow Rationale

A single analytical technique is insufficient for the comprehensive quality control of halogenated alkoxypyrazines. We employ a dual-modal workflow to ensure absolute data integrity.

  • The Causality of HPLC Selection: RP-HPLC is optimal for quantifying the main assay and detecting polar/non-polar synthesis byproducts. Because pyrazine derivatives possess distinct UV absorption maxima (typically around 270 nm), UV detection provides excellent sensitivity[4]. We utilize an acidic mobile phase (0.1% Formic Acid) to suppress the ionization of the weakly basic pyrazine nitrogens, maintaining them in a neutral state. This prevents secondary ionic interactions with residual silanols on the C18 stationary phase, thereby eliminating peak tailing and ensuring reproducible retention times.

  • The Causality of GC-MS Selection: GC-MS in Electron Ionization (EI) mode is deployed to detect volatile organic impurities (e.g., residual cyclopentanol or extraction solvents) that are invisible to UV detectors. More importantly, the bromine atom provides a highly diagnostic 1:1 isotopic doublet ( 79 Br/ 81 Br). The mass spectrometer acts as a structural validator, confirming the integrity of the molecule through specific fragmentation pathways, such as the facile loss of the cyclopentyl radical[5].

AnalyticalWorkflow Sample 2-Bromo-5-cyclopentyloxypyrazine (API Intermediate) Prep Sample Preparation (Volumetric Dilution) Sample->Prep HPLC HPLC-UV Analysis (Non-volatile Profile) Prep->HPLC GCMS GC-EI-MS Analysis (Volatile Profile & ID) Prep->GCMS DataHPLC Chromatographic Purity (Area % & SST Validated) HPLC->DataHPLC DataGCMS Structural Confirmation (Isotope & Fragmentation) GCMS->DataGCMS Release Comprehensive Quality Certificate of Analysis DataHPLC->Release DataGCMS->Release

Fig 1: Dual-modal analytical workflow for comprehensive pyrazine derivative purity profiling.

Protocol 1: HPLC-UV Purity and Assay Method

This protocol utilizes Reversed-Phase HPLC (RP-HPLC) to determine the chromatographic purity of 2-Bromo-5-cyclopentyloxypyrazine.

Methodological Rationale & Self-Validation

To ensure the protocol is a self-validating system , a System Suitability Test (SST) solution containing the target analyte and a known reference impurity (e.g., 2-chloropyrazine) must be injected prior to the sample sequence. The system is deemed valid only if the resolution ( Rs​ ) between the main peak and the closest eluting impurity is ≥2.0 , ensuring baseline separation. The tailing factor ( Tf​ ) of the main peak must be ≤1.5 .

Sample Preparation Causality: The sample is dissolved in Acetonitrile (HPLC grade) rather than methanol. Methanol can induce transesterification or nucleophilic aromatic substitution (S N​ Ar) at the highly activated brominated position of the pyrazine ring during extended storage in the autosampler, leading to artificial impurity generation.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides optimal hydrophobic retention for the cyclopentyloxy group.
Mobile Phase A Water + 0.1% Formic AcidLowers pH to suppress pyrazine nitrogen ionization[6].
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic modifier for timely elution of the hydrophobic core.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Column Temp. 30 °CMinimizes mobile phase viscosity fluctuations, preventing band broadening.
Detection UV at 270 nmCorresponds to the π→π∗ transition of the pyrazine ring[4].
Injection Vol. 5 µLPrevents column overloading while maintaining high signal-to-noise for impurities.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial hold to focus polar impurities at the column head.
2.09010Isocratic hold.
12.01090Linear ramp to elute the main compound and hydrophobic impurities.
15.01090High-organic wash to clear strongly retained matrix components.
15.19010Return to initial conditions.
20.09010Column re-equilibration (Self-validation requirement).
Step-by-Step Execution
  • Mobile Phase Preparation: Degas Mobile Phases A and B via vacuum filtration (0.22 µm) or inline sonication to prevent bubble formation in the pump heads, which causes baseline drift.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Bromo-5-cyclopentyloxypyrazine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (1.0 mg/mL).

  • SST Execution: Inject the blank (Acetonitrile) to confirm no ghost peaks. Inject the SST solution. Verify Rs​≥2.0 and Tf​≤1.5 .

  • Sample Analysis: Inject the sample preparation in triplicate. Calculate purity by integrating all peaks ≥0.05% area (reporting threshold) and expressing the main peak as a percentage of the total integrated area.

Protocol 2: GC-EI-MS Structural Confirmation

While HPLC provides quantitative purity, GC-MS is deployed for the qualitative identification of volatile impurities and absolute structural confirmation of the API building block.

Methodological Rationale & Self-Validation

The GC-MS sequence must begin with a solvent blank injection to verify the absence of column bleed. An autotune using Perfluorotributylamine (PFTBA) must be performed daily; the system is validated when the m/z 69, 219, and 502 relative abundances meet manufacturer specifications, ensuring consistent ion transmission across the target mass range (m/z 40-400)[2].

A high split ratio (20:1) is utilized to ensure a narrow initial analyte band upon entering the column. This is critical for maintaining high theoretical plate counts and resolving closely eluting positional isomers of alkylpyrazines[3].

GC-MS Parameters
ParameterSpecificationRationale
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)Low-bleed, 5% phenyl phase ideal for semi-volatile heterocycles.
Carrier Gas Helium (99.999%), 1.2 mL/minInert carrier gas with optimal mass transfer kinetics.
Injection Mode Split (20:1), 250 °CPrevents detector saturation and space-charge effects in the MS source.
Ionization Electron Ionization (EI), 70 eVStandardized energy for reproducible library-matchable fragmentation.
Source Temp. 230 °CPrevents condensation of the analyte prior to ionization.
Mass Range m/z 40 to 400Captures the molecular ion (~244) and low-mass ring fragments.
GC Oven Temperature Program
Rate (°C/min)Target Temperature (°C)Hold Time (min)Total Time (min)
-802.02.0
152805.020.3
Data Interpretation: The Fragmentation Pathway

The interpretation of the EI-MS spectrum is grounded in the fundamental gas-phase chemistry of halogenated alkoxypyrazines.

  • The Isotopic Signature: The molecular ion ( [M]+∙ ) will appear as a distinct doublet at m/z 242 and 244 in a roughly 1:1 ratio. This is the definitive, self-validating signature of a single bromine atom ( 79 Br and 81 Br natural abundance is ~50.69% and 49.31%).

  • Alkoxy Cleavage: The most favorable fragmentation is the loss of the bulky cyclopentyloxy group. The molecule undergoes α -cleavage or hydrogen transfer, losing a cyclopentyl radical ( C5​H9∙​ , 69 Da) or cyclopentene ( C5​H8​ , 68 Da), resulting in a base peak doublet at m/z 173 / 175 corresponding to the bromohydroxypyrazine cation.

FragmentationPathway MolIon Molecular Ion [M]+• m/z 242 / 244 (1:1 Ratio) Diagnostic 79Br/81Br LossCyclopentyl α-Cleavage / H-Transfer Loss of C5H8 or C5H9• MolIon->LossCyclopentyl Fragment1 Base Peak Fragment m/z 173 / 175 (1:1 Ratio) (Hydroxypyrazine-Br) LossCyclopentyl->Fragment1 LossCO Ring Contraction Loss of CO (28 Da) Fragment1->LossCO Fragment2 Secondary Fragments m/z 145 / 147 LossCO->Fragment2

Fig 2: Primary GC-EI-MS fragmentation pathway of 2-Bromo-5-cyclopentyloxypyrazine.

References

  • Title: Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) Source: Journal of Chromatography A / PubMed URL: [Link]

  • Title: Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) (Full Text Request) Source: ResearchGate URL: [Link]

  • Title: HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column Source: SIELC Technologies URL: [Link]

  • Title: Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography Source: Toyohashi University of Technology (TUT) Repository URL: [Link]

Sources

Application Note: Advanced Protocols for Nucleophilic Aromatic Substitution (SNAr) on Pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazine (1,4-diazine) ring is a privileged, highly electron-deficient heteroaromatic scaffold ubiquitous in drug discovery and materials science. Because the two strongly electronegative nitrogen atoms within the ring significantly lower the lowest unoccupied molecular orbital (LUMO) energy, pyrazines are exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [1].

The SNAr reaction on pyrazines proceeds via a classical addition-elimination mechanism. The causality of the reaction's success lies in the intermediate phase: the rate-determining nucleophilic attack forms a negatively charged Meisenheimer complex. The dual nitrogen atoms act as powerful electron sinks, stabilizing this anionic intermediate far more effectively than a standard benzene or pyridine ring, before the rapid expulsion of the leaving group (typically a halide or triflate) [5].

Mechanism A Halopyrazine + Nucleophile B Meisenheimer Complex (Anionic Intermediate) A->B Addition (Rate-Determining) C Substituted Pyrazine + Halide Ion B->C Elimination (Fast)

Caption: SNAr Addition-Elimination Mechanism on Pyrazine

Regioselectivity and Chemoselectivity Principles

When functionalizing polyhalopyrazines (e.g., 2,5-dichloropyrazine or 3,5-dichloropyrazine), regiocontrol is paramount. The site of nucleophilic attack is entirely dictated by the electronic nature of existing substituents:

  • Electron-Withdrawing Groups (EWGs): An EWG at the C2 position lowers the electron density preferentially at the para-like C5 position, increasing the Fukui index for nucleophilic attack at that site [3].

  • Electron-Donating Groups (EDGs): An EDG at C2 repels nucleophilic attack at C5, directing the substitution preferentially to the C3 position [3].

  • Stoichiometric Control: The first substitution is generally much faster than the second. Introducing an amine (an EDG) drastically reduces the electrophilicity of the resulting mono-substituted pyrazine, allowing for the isolation of mono-substituted intermediates by strictly controlling the stoichiometry (1.0 to 1.1 equivalents of nucleophile) [1].

Solvent Selection and Heating Modalities

The thermodynamic barriers of SNAr can be overcome through strategic solvent and heating choices:

  • Polar Aprotic Solvents (DMSO, DMF): These solvents are traditional mainstays because they solvate the nucleophile without hydrogen-bonding to it, thereby maximizing its nucleophilicity while stabilizing the polar transition state [1].

  • Green Solvents (PEG-400): Polyethylene glycol (PEG-400) has emerged as a superior, environmentally benign alternative. It acts as a phase-transfer catalyst, is non-toxic, and possesses excellent microwave-absorbing properties due to its high dielectric constant [2].

  • Microwave Irradiation: Microwave-assisted SNAr rapidly overcomes the high activation energy barrier of sterically hindered nucleophiles. It ensures volumetric heating, reducing reaction times from 24 hours to 5–10 minutes while minimizing thermal degradation byproducts [4].

Workflow Start Select Pyrazine Substrate (e.g., 2,5-Dichloropyrazine) Solvent Choose Solvent System (DMSO, DMF, or PEG-400) Start->Solvent Method Heating Method Solvent->Method Thermal Thermal Heating (80-120 °C, 2-24 h) Method->Thermal Conventional Microwave Microwave Irradiation (120-150 °C, 5-15 min) Method->Microwave Accelerated Workup Aqueous Workup & Extraction/Precipitation Thermal->Workup Microwave->Workup

Caption: Decision Matrix and Experimental Workflow for Pyrazine SNAr

Quantitative Data & Reaction Optimization

The following table summarizes validated experimental conditions for SNAr on various pyrazine derivatives, demonstrating the efficiency gains of microwave (MW) irradiation over conventional heating.

SubstrateNucleophileSolvent / BaseHeating MethodTimeYield (%)Ref
2,5-Dichloropyrazine3-MethoxyanilineDMF / KOtBuThermal (80 °C)4 h85[1]
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine2-TrifluoromethylanilinePEG-400 / NoneMW (120 °C)5 min75[2]
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazineBenzylaminePEG-400 / NoneMW (120 °C)5 min99[2]
2-ChloropyrazineMorpholineH₂O / KFThermal (100 °C)12 h92[5]

Detailed Experimental Protocols

Protocol A: Conventional Thermal SNAr of 2,5-Dichloropyrazine

This protocol is optimized for the mono-amination of dihalopyrazines, utilizing stoichiometric control to prevent over-substitution.

Reagents:

  • 2,5-Dichloropyrazine (1.0 equiv, 10 mmol, 1.49 g)

  • Primary/Secondary Amine (1.05 equiv, 10.5 mmol)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol)

  • Anhydrous DMSO (20 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloropyrazine in 20 mL of anhydrous DMSO.

  • Base Addition: Add K₂CO₃ (or DIPEA) to the solution. Causality note: The base is strictly required to neutralize the HCl byproduct generated during the substitution, which would otherwise protonate the nucleophilic amine and halt the reaction.

  • Nucleophile Addition: Add the amine dropwise at room temperature.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C under an inert argon atmosphere.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS every 2 hours. The reaction is self-validating: the disappearance of the higher-Rf starting material and the appearance of a single lower-Rf spot confirms mono-substitution. If a third, highly polar spot appears, lower the temperature to mitigate di-substitution.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water.

  • Isolation: If the product precipitates, isolate via vacuum filtration and wash with cold water. If it remains an oil, extract with Ethyl Acetate (3 × 30 mL), wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Green SNAr using PEG-400

This protocol leverages the high dielectric heating efficiency of PEG-400 to force sterically hindered or weakly nucleophilic amines onto the pyrazine core in minutes.

Reagents:

  • Chloropyrazine derivative (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (2.0 equiv, 1.0 mmol)

  • PEG-400 (2 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, combine the chloropyrazine derivative and the amine.

  • Solvent Addition: Add 2 mL of PEG-400. Causality note: No additional base is required if a secondary equivalent of the amine is used as the acid scavenger. PEG-400 stabilizes the transition state and absorbs microwave energy rapidly.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated laboratory microwave reactor at 120 °C for 5 minutes. (Set maximum power to 300 W with dynamic attenuation).

  • Self-Validation (IPC): Cool the vial via compressed air flow. Sample 10 µL of the mixture, dilute in Methanol, and analyze via UPLC-MS. Complete conversion should be observed.

  • Workup: Pour the viscous reaction mixture into 15 mL of cold water. Stir vigorously for 10 minutes. The PEG-400 will dissolve entirely into the aqueous phase, forcing the highly organic substituted pyrazine to precipitate.

  • Isolation: Filter the resulting precipitate, wash with cold water (2 × 5 mL), and dry under high vacuum to afford the analytically pure product.

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with 2-Bromo-5-cyclopentyloxypyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks associated with 2-Bromo-5-cyclopentyloxypyrazine .

Working with heteroaryl halides—specifically pyrazines—presents a unique dichotomy. The electron-deficient nature of the pyrazine ring accelerates the initial oxidative addition of the carbon-bromine bond. However, the Lewis basic nitrogen atoms in the ring are notorious for coordinating to the palladium center, displacing phosphine ligands and creating an inactive catalyst resting state. Furthermore, the electron-donating cyclopentyloxy group slightly modulates the ring's electrophilicity, requiring precise tuning of the catalyst architecture to achieve high yields.

Mechanistic Workflow & Troubleshooting Logic

To effectively troubleshoot, we must first visualize where the catalytic cycle fails when using standard conditions (e.g., Pd(PPh3​)4​ and aqueous base).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (2-Bromo-5-cyclopentyloxypyrazine) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII Poison Catalyst Poisoning (Pyrazine N-coordination) PdII->Poison Side Reaction Trans Transmetalation (Ar'-B(OH)2 + Base) PdII->Trans Poison->PdII B(OMe)3 Additive RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product RedElim->Product

Catalytic cycle showing pyrazine poisoning and additive rescue.

Frequently Asked Questions (FAQs)

Q: Why is my reaction stalling at 20-30% conversion despite using Pd(PPh3​)4​ or Pd(dppf)Cl2​ ? A: This is a classic symptom of catalyst poisoning. The lone pairs on the pyrazine nitrogen atoms coordinate to the palladium center, inhibiting the transmetalation step. The Solution: Switch to a bulky, electron-rich Buchwald ligand such as XPhos or SPhos. The sterically demanding dicyclohexylphosphino group and triisopropylphenyl ring of XPhos create a protective "pocket" around the palladium. This steric bulk physically prevents the pyrazine nitrogens from coordinating to the metal, keeping the catalytic cycle active .

Q: I am observing massive protodeboronation (Ar-H formation) of my boronic acid partner. How do I suppress this? A: Protodeboronation occurs when the transmetalation step is slower than the hydrolytic degradation of the boronic acid, a common issue with heteroaryl boronic acids in aqueous bases. The Solution: Transition to an anhydrous coupling system using Potassium trimethylsilanolate (TMSOK) as the base and Trimethyl borate ( B(OMe)3​ ) as an additive. B(OMe)3​ acts as a mild Lewis acid that transiently coordinates with the pyrazine nitrogens, shielding the palladium catalyst from poisoning while buffering the basicity of TMSOK, effectively shutting down protodeboronation 1.

Q: Is the cyclopentyloxy group at risk of cleavage under standard Suzuki conditions? A: Aryl ethers are generally robust. However, if you are using harsh aqueous hydroxides (e.g., KOH or NaOH at >100°C), you risk nucleophilic aromatic substitution ( SN​Ar ) or ether cleavage, replacing the cyclopentyloxy group with a hydroxyl group. Utilizing mild, anhydrous bases (like TMSOK) or weaker aqueous bases (like K3​PO4​ ) preserves the integrity of the cyclopentyloxy substituent 2.

Quantitative Condition Optimization

To guide your experimental design, the following table summarizes the causal relationship between reaction conditions and expected yields for 2-Bromo-5-cyclopentyloxypyrazine couplings.

Catalyst SystemBase / SolventAdditiveTemp (°C)Expected YieldPrimary Issue Addressed
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / Dioxane: H2​O None90< 30%Baseline (High catalyst poisoning)
Pd2​(dba)3​ / XPhos K3​PO4​ / Dioxane: H2​O None10065-75%Overcomes pyrazine N-coordination
Pd(dppf)Cl2​ K2​CO3​ / Toluene: H2​O None9050-60%Better oxidative addition than PPh3​
Pd(OAc)2​ / XPhos TMSOK / THF (Anhydrous) B(OMe)3​ 65 > 85% Prevents protodeboronation & poisoning

Troubleshooting Logic Tree

If your yield remains suboptimal, follow this diagnostic workflow to identify the mechanistic failure point:

Troubleshooting Start Low Yield? CheckSM Check Unreacted SM Start->CheckSM SM_High High Unreacted SM (Oxidative Addition Failure) CheckSM->SM_High SM_Low Low Unreacted SM (Side Reactions) CheckSM->SM_Low CatChange Switch to XPhos or Pd(dppf)Cl2 SM_High->CatChange SideRxn Analyze Byproducts SM_Low->SideRxn DeB Protodeboronation (Ar-H detected) SideRxn->DeB Homocoup Homocoupling (Ar-Ar detected) SideRxn->Homocoup FixDeB Use anhydrous TMSOK + B(OMe)3 DeB->FixDeB FixHomo Degas solvent Reduce Pd loading Homocoup->FixHomo

Logic tree for diagnosing and resolving low Suzuki coupling yields.

Self-Validating Anhydrous Experimental Protocol

This protocol utilizes an internal validation checkpoint to ensure the integrity of the anhydrous environment, guaranteeing reproducibility.

Materials Required:

  • 2-Bromo-5-cyclopentyloxypyrazine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv)

  • Pd(OAc)2​ (2 mol%) and XPhos (4 mol%)

  • Potassium trimethylsilanolate (TMSOK) (2.0 equiv)

  • Trimethyl borate ( B(OMe)3​ ) (2.0 equiv)

  • Anhydrous THF (Degassed via freeze-pump-thaw)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: Inside a nitrogen-filled glovebox, combine Pd(OAc)2​ and XPhos in 1 mL of anhydrous THF. Stir for 10 minutes at room temperature.

    • Causality: Pre-complexation ensures the active Pd(0) species is fully ligated by the sterically demanding XPhos before it is exposed to the Lewis basic pyrazine, preventing immediate catalyst death.

  • Substrate & Additive Introduction: To a separate oven-dried Schlenk flask, add 2-Bromo-5-cyclopentyloxypyrazine, the boronic acid, and the remaining THF (to reach 0.2 M concentration). Inject the B(OMe)3​ additive.

    • Causality: B(OMe)3​ acts as a sacrificial Lewis acid, binding transiently to the pyrazine nitrogens.

  • Base Addition: Add the TMSOK base to the substrate mixture, followed immediately by the transfer of the pre-activated catalyst solution.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 65°C under a positive pressure of nitrogen.

  • Self-Validation Checkpoint (t = 30 mins): Extract a 10 µL aliquot, quench with wet ethyl acetate, and analyze via LC-MS.

    • Validation Logic: Look for the protodeboronated arene (Ar-H). If Ar-H exceeds 5% relative to the product mass, moisture has compromised your anhydrous system. Abort, re-dry your THF, and ensure your TMSOK has not degraded. If unreacted bromide remains high with zero Ar-H, oxidative addition has failed—verify your Pd(OAc)2​ batch integrity.

  • Work-up: Upon completion (typically 2-4 hours), cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate in vacuo. Purify via standard silica gel chromatography.

References

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: PubMed Central (NIH) URL:[Link]

Sources

Pyrazine Synthesis Technical Support Center: Troubleshooting Side Reactions & Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazine synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. To truly master pyrazine chemistry, we must examine the thermodynamic and kinetic causality behind unwanted side reactions. This center provides root-cause analyses, self-validating protocols, and targeted solutions for both de novo cyclizations and late-stage cross-coupling functionalizations.

Diagnostic Decision Tree

Before altering your reaction parameters, use the diagnostic workflow below to identify the mechanistic origin of your side products.

G A Crude Pyrazine Mixture (LC-MS / NMR Analysis) B Multiple Regioisomers? A->B C Cross-Coupling Side Products? A->C D Over-Oxidation / Ring Opening? A->D B_Yes Switch to Stepwise Condensation B->B_Yes Yes B_No Imidazole Byproducts? B->B_No No C_Suz Protodeboronation? C->C_Suz Suzuki C_Sti Homocoupling? C->C_Sti Stille D_Yes Control Oxidant Stoichiometry (Avoid Excess KMnO4) D->D_Yes Yes B_No_Yes Lower pH to < 7 B_No->B_No_Yes Yes C_Suz_Sol Use Pyrazine Trifluoroborates C_Suz->C_Suz_Sol C_Sti_Sol Reverse Reagent Addition Order C_Sti->C_Sti_Sol

Caption: Troubleshooting workflow for identifying and resolving pyrazine synthesis side reactions.

Module 1: De Novo Synthesis (Gutknecht & Condensation Methods)

FAQ 1: Why am I getting a complex mixture of regioisomers when synthesizing unsymmetrical pyrazines? Causality & Solution: In classical methods like the Gutknecht synthesis, the self-condensation of α-amino ketones is a critical step[1]. When two different α-amino ketones are introduced to create an unsymmetrical pyrazine, they cross-condense randomly because the initial cyclization to the dihydropyrazine intermediate lacks regiochemical control[1]. This results in a statistical mixture of 2,3-, 2,5-, and 2,6-substituted isomers. Solution: Abandon direct cross-condensation. Instead, utilize a stepwise approach by synthesizing a pre-functionalized, symmetrical pyrazine core (e.g., a halogenated pyrazine) and introducing substituents sequentially via cross-coupling[1].

FAQ 2: What is causing the formation of imidazole by-products in my reaction? Causality & Solution: Imidazole derivatives, particularly 4-methylimidazole, are notorious by-products in Maillard-type condensations involving sugars, α-dicarbonyls, and ammonia[1]. Mechanistically, α-dicarbonyl intermediates can react with ammonia and an aldehyde to form imidazoles instead of pyrazines[1]. Solution: Optimize the reaction pH. Lowering the pH alters the protonation state of the reactive intermediates, kinetically favoring the formation of pyrazines or pyrroles over imidazoles[1].

Self-Validating Protocol: Stepwise Synthesis of Unsymmetrical Pyrazines

Self-Validating Principle: By isolating the dihydropyrazine intermediate before oxidation, we prevent over-oxidation and confirm ring closure via UV-Vis shift.

  • In Situ Amine Generation: Dissolve the α-haloketone in ethanol. Add an excess of aqueous ammonia and stir at room temperature[1].

    • Validation Checkpoint: Monitor by TLC (ninhydrin stain). The disappearance of the ketone and appearance of a primary amine spot confirms successful substitution.

  • Controlled Cyclization: Gently heat the mixture to promote self-condensation of the α-amino ketone into the dihydropyrazine[1].

    • Validation Checkpoint: Isolate an aliquot and run UV-Vis spectroscopy. The dihydropyrazine will lack the strong aromatic absorption band (~260 nm) characteristic of fully conjugated pyrazines.

  • Mild Aromatization: Bubble atmospheric air through the reaction mixture to gently oxidize the dihydropyrazine to the final pyrazine[1].

    • Validation Checkpoint: LC-MS analysis should show a mass shift of -2 Da (loss of two protons) without the +16 Da peak indicative of N-oxide over-oxidation.

Module 2: Late-Stage Functionalization (Cross-Coupling)

FAQ 3: Why is my Suzuki-Miyaura coupling yielding large amounts of deboronated starting material? Causality & Solution: Pyrazine rings are highly electron-deficient and can coordinate to the palladium center, but more importantly, they can promote the protodeboronation of susceptible boronic acids (such as 2-amino-5-pyrimidylboronic acid)[2]. This side reaction outcompetes the transmetalation step, consuming your boronic acid[2]. Solution: Add the boronic acid portion-wise (e.g., adding a second equivalent after 24 hours) to maintain a high active concentration, or switch to more stable pyrazine trifluoroborates[3].

FAQ 4: How do I prevent homocoupling during Stille reactions with stannylated pyrazines? Causality & Solution: Homocoupling of tributylstannylpyrazines occurs when the stannane undergoes transmetalation with itself at the Pd center before the electrophile can oxidatively add[2]. Solution: Change the order of reagent introduction. Mix the aroyl chloride (electrophile) with the palladium catalyst prior to introducing the stannylated pyrazine[2]. This ensures the Pd(II) intermediate is fully formed and ready for productive transmetalation.

Stille_Mechanism Pd Pd(0) Catalyst Ox Oxidative Addition (Aroyl Chloride) Pd->Ox Trans Transmetalation (Stannyl Pyrazine) Ox->Trans Correct Order Red Reductive Elimination Trans->Red Homo Homocoupling Byproduct Trans->Homo Premature Mixing (Excess Stannane) Red->Pd Catalyst Regeneration Prod Cross-Coupled Target Red->Prod

Caption: Kinetic pathways in Stille coupling showing how reagent addition order dictates homocoupling.

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling of 2-Chloropyrazine

Self-Validating Principle: Portion-wise addition of the boronic acid prevents total reagent loss to protodeboronation, monitored in real-time by MS.

  • Catalyst & Reagent Preparation: In a reaction vessel, combine 2-chloropyrazine (1.0 mmol), a specialized palladium(II) ONO pincer complex (0.01 mol%), and K₂CO₃ base (2.0 mmol)[3].

  • Portion-Wise Boronic Acid Addition: Add only the first half (0.6 mmol) of the arylboronic acid to the mixture.

  • Solvent & Execution: Add a 4:1 mixture of toluene and water (5 mL). Stir vigorously at 100 °C under an inert nitrogen atmosphere[3].

    • Validation Checkpoint: At t=12 hours, run an LC-MS. If the protodeboronated side product (Ar-H) is detected and the cross-coupled product peak has plateaued, the initial boronic acid has been consumed[2].

  • Secondary Addition: Add the remaining 0.6 mmol of arylboronic acid to drive the reaction to completion[2].

  • Work-up: Cool to room temperature, extract with ethyl acetate, and purify via flash chromatography[3].

Module 3: Oxidation & Polymerization

FAQ 5: Why is my pyrazine yield dropping during the final oxidation step, and why am I seeing carboxylic acids in my LC-MS? Causality & Solution: Over-oxidation. When using strong oxidizing agents (like KMnO₄ or H₂O₂) to aromatize dihydropyrazines, the electron-rich nitrogen atoms can be oxidized to N-oxides[4]. Excess oxidant will subsequently break the aromaticity of the pyrazine ring, leading to ring-opening and fragmentation into carboxylic acids[4]. Solution: Use mild oxidants (e.g., bubbling atmospheric oxygen or using carefully titrated copper(II) sulfate) and strictly control stoichiometry and temperature[4].

Quantitative Data Summary

Table 1: Optimization of Pyrazine Synthesis Parameters

Optimization ParameterSuboptimal ConditionOptimized ConditionMechanistic Outcome & Causality
Reaction pH pH > 8pH 5–7Lowering pH alters intermediate protonation, favoring pyrazine/pyrrole cyclization over imidazole formation[1].
Reaction Temperature > 150 °C100–140 °CPrevents thermal degradation, polymerization of reactive intermediates, and over-oxidation[1][4].
Boronic Acid Stoichiometry 1.0 equiv (Single addition)1.2+ equiv (Portion-wise)Compensates for boronic acid lost to pyrazine-promoted protodeboronation side reactions[2].
Reagent Addition Order Stannane + Pd mixed firstElectrophile + Pd mixed firstEnsures oxidative addition precedes transmetalation, suppressing stannane homocoupling[2].

References

  • Biosynce. "What are the side - reactions in pyrazine synthesis?" 4

  • Benchchem. "minimizing by-product formation in pyrazine synthesis." 1

  • Benchchem. "Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides." 3

  • Organic & Biomolecular Chemistry (RSC Publishing). "Transition metal-catalyzed functionalization of pyrazines." 2

Sources

Technical Support Center: Purification of Crude 2-Bromo-5-cyclopentyloxypyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-5-cyclopentyloxypyrazine. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this crucial synthetic intermediate. Our aim is to equip you with the necessary knowledge to diagnose and resolve purification issues, thereby enhancing the purity, yield, and reproducibility of your experimental outcomes.

Troubleshooting Guide

The purification of crude 2-Bromo-5-cyclopentyloxypyrazine can be complicated by the presence of various impurities. This table outlines common problems, their probable causes, and scientifically-grounded solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography 1. Inappropriate Solvent System: The polarity of the eluent may be too high, causing co-elution of the product and impurities. 2. Column Overloading: Exceeding the capacity of the silica gel leads to poor separation. 3. Poor Column Packing: Channels or cracks in the silica bed result in an uneven flow of the mobile phase.1. Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point for brominated pyrazines is a hexane/ethyl acetate mixture.[1] Adjust the ratio to achieve a retention factor (Rf) of 0.25-0.35 for the desired product.[2] 2. Reduce Sample Load: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase. 3. Repack the Column: Ensure a homogenous and tightly packed column to prevent channeling. Wet packing is often preferred to minimize air bubbles.
Product is Contaminated with Starting Material 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Similar Polarity: The starting material and product may have very similar polarities, making separation by chromatography difficult.1. Monitor Reaction Progress: Use TLC or HPLC to ensure the reaction has finished before work-up.[3] 2. Employ a Different Purification Technique: Consider recrystallization if the product is a solid and has different solubility properties than the starting material. Alternatively, a different stationary phase for chromatography could be explored.
Presence of Poly-brominated Impurities Excess Brominating Agent: Over-bromination can occur if the stoichiometry of the brominating agent is not carefully controlled.[3]Careful Stoichiometry: Use the correct molar equivalents of the brominating agent. If poly-brominated products have already formed, separation by column chromatography with a low polarity eluent may be effective.
Low Yield After Recrystallization 1. Inappropriate Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures. 2. Insufficient Cooling: The solution may not have been cooled for a long enough period or to a low enough temperature. 3. Premature Crystallization: The product may have crystallized out during hot filtration.1. Select a Different Solvent: The ideal solvent should dissolve the compound when hot but not when cold. For pyrazine derivatives, aqueous ethanol can be a good starting point.[4] 2. Increase Cooling Time/Lower Temperature: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 3. Keep the Solution Hot: Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization during filtration.
Oily Product Instead of Crystals 1. Presence of Impurities: Impurities can inhibit crystal lattice formation. 2. Supersaturation: The solution may be too concentrated.1. Further Purification: Subject the oily product to column chromatography to remove impurities before attempting recrystallization again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. Diluting the solution slightly may also help.
Co-extraction of Imidazole Derivatives Side Reactions During Synthesis: Imidazoles can form as byproducts in pyrazine synthesis.[5]Silica Gel Plug: Passing the organic extract through a short plug of silica gel can help adsorb these polar impurities before concentration.[1]

Purification Workflow

The following diagram illustrates a general workflow for the purification of crude 2-Bromo-5-cyclopentyloxypyrazine.

Purification Workflow crude Crude 2-Bromo-5-cyclopentyloxypyrazine workup Aqueous Work-up crude->workup extraction Liquid-Liquid Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration purification_choice Choice of Purification concentration->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product purity_check Purity Analysis (TLC, NMR, GC-MS) column->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Troubleshooting Decision Tree start Low Purity After Initial Purification check_method Which purification method was used? start->check_method column Column Chromatography check_method->column Column recrystallization Recrystallization check_method->recrystallization Recrystallization column_issue What is the nature of the impurity? column->column_issue recrystallization_issue What is the issue? recrystallization->recrystallization_issue streaking Streaking/Poor Separation column_issue->streaking Poor Separation impurity_present Specific Impurity Present column_issue->impurity_present Known Impurity oiling_out Product Oiling Out recrystallization_issue->oiling_out Oily Product low_yield Low Yield recrystallization_issue->low_yield Low Yield streaking_solution Check solvent system polarity and sample load streaking->streaking_solution impurity_solution Identify impurity and adjust purification strategy impurity_present->impurity_solution oiling_out_solution Re-purify by chromatography, then recrystallize oiling_out->oiling_out_solution low_yield_solution Re-evaluate recrystallization solvent and cooling process low_yield->low_yield_solution

Sources

Technical Support Center: Overcoming Catalyst Deactivation in Pyrazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for a critical challenge in modern synthetic chemistry: overcoming catalyst deactivation in pyrazine cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation involving the electron-deficient pyrazine core. The pyrazine scaffold is a cornerstone in pharmaceuticals and functional materials, yet its successful functionalization is often hampered by catalyst inhibition and decomposition.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to diagnose, mitigate, and prevent catalyst deactivation. Our approach is grounded in mechanistic understanding to empower you with the knowledge to not just follow steps, but to make informed decisions in your experimental design.

Section 1: Understanding the Challenge: Why Pyrazine Couplings are Prone to Catalyst Deactivation

The primary culprit behind catalyst deactivation in pyrazine cross-coupling is the pyrazine ring itself. Its electron-deficient nature and the presence of nitrogen lone pairs create a challenging environment for typical palladium catalysts.[3]

Key Deactivation Pathways:
  • Nitrogen Poisoning: The lone pair of electrons on the pyrazine nitrogen can coordinate strongly to the palladium center.[4][5] This coordination can block the active sites necessary for the catalytic cycle to proceed, leading to a significant drop in or complete loss of activity.[5] This is a common issue observed in reactions involving N-heterocycles.[5][6]

  • Formation of Inactive Complexes: Pyrazine substrates can displace essential ligands (e.g., phosphines) from the palladium center, leading to the formation of catalytically dormant or inactive palladium complexes.[6]

  • Reductive Elimination & Agglomeration: Unproductive reductive elimination pathways can lead to the formation of palladium(0) species that aggregate into catalytically inactive palladium black.[7][8] This is often observed as a black precipitate in the reaction mixture.

  • Ligand Degradation: The ligands used to stabilize the palladium catalyst can degrade under the reaction conditions, especially at elevated temperatures, leading to catalyst deactivation.[7]

Visualizing Deactivation:

CatalystDeactivation Active_Catalyst Active Pd(0) Catalyst Deactivated_Complex Inactive Pd-Pyrazine Complex (Nitrogen Poisoning) Active_Catalyst->Deactivated_Complex Coordination of Pyrazine Nitrogen Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black Aggregation Pyrazine Pyrazine Substrate Pyrazine->Deactivated_Complex Ligand Phosphine Ligand Degraded_Ligand Degraded Ligand Ligand->Degraded_Ligand Thermal Degradation Degraded_Ligand->Pd_Black Leads to Instability

Caption: Key pathways leading to catalyst deactivation in pyrazine cross-coupling.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common issues encountered during your experiments.

Issue 1: Low to No Product Yield

Q1: My Suzuki-Miyaura coupling of a chloropyrazine is failing. What are the first things to check?

A1: When a Suzuki-Miyaura reaction with a pyrazine halide gives low or no yield, a systematic evaluation of the core components is essential.

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective for electron-deficient pyrazines.[3]

    • Expert Insight: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald-Hartwig generation of catalysts (e.g., XPhos, SPhos), are often necessary to promote the oxidative addition of less reactive chloropyrazines and stabilize the catalytic species.[4][9] For particularly challenging couplings, consider specialized catalyst systems like palladium(II) ONO pincer complexes which have shown high activity.[3]

  • Base Selection: The base is critical for the transmetalation step.

    • Expert Insight: Strong bases like NaOt-Bu can be effective but may be incompatible with sensitive functional groups.[10] Weaker bases such as K₃PO₄ or Cs₂CO₃ are often a better choice to avoid side reactions, though they may require higher temperatures.[3][10] The solubility of inorganic bases can also play a role in the reaction rate.[11]

  • Reagent Integrity:

    • Boronic Acid Stability: Pyrazine rings can promote protodeboronation, a key side reaction.[3] Consider using more stable potassium trifluoroborate salts as the coupling partner.[1]

    • Solvent and Atmosphere: Ensure you are using anhydrous, degassed solvents.[12] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[12] A rigorous inert atmosphere (argon or nitrogen) is crucial.

Q2: I'm observing a black precipitate in my Buchwald-Hartwig amination of a bromopyrazine. What is it and how can I prevent it?

A2: The black precipitate is almost certainly palladium black, which is catalytically inactive and a clear sign of catalyst decomposition.[7]

  • Causes and Prevention:

    • High Temperature: Excessive heat promotes catalyst agglomeration.[12] Try lowering the reaction temperature and extending the reaction time.

    • Inadequate Ligand Stabilization: The ligand may not be sufficiently stabilizing the palladium nanoparticles.

      • Solution: Increase the ligand-to-palladium ratio slightly. Since amines can also act as ligands, adding an extra equivalent of phosphine ligand relative to palladium can help prevent catalyst deactivation.[13] Switching to a more sterically hindered and electron-rich ligand can also improve stability.[6]

    • Presence of Oxygen: Rigorously exclude air from your reaction setup.[12]

Issue 2: Significant Side Product Formation

Q3: My reaction is producing significant amounts of homocoupled pyrazine. How can I suppress this?

A3: Homocoupling of the pyrazine starting material is a common side reaction, particularly with more reactive pyrazine halides like iodides and bromides.

  • Strategies for Minimization:

    • Lower Reaction Temperature: Homocoupling often has a different activation energy than the desired cross-coupling. Running the reaction at the lowest effective temperature can favor the desired pathway.

    • Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium precursors and ligands is advisable.

    • Control Stoichiometry: Ensure a slight excess of the coupling partner (e.g., boronic acid) to favor the cross-coupling reaction.

Q4: I'm seeing byproducts from reactions with other functional groups on my pyrazine. How do I improve chemoselectivity?

A4: Achieving chemoselectivity with multifunctional pyrazines requires careful tuning of the reaction conditions.

  • Protecting Groups: If your pyrazine has other reactive sites (e.g., other halides, acidic protons), consider using protecting groups to block these sites and direct the reaction to the desired position.[9]

  • Stepwise Functionalization: For di- or tri-halogenated pyrazines, a stepwise approach can provide better control. This could involve synthesizing a pyrazine with a leaving group at a specific position and then introducing the second substituent via a subsequent cross-coupling reaction.[14]

  • Catalyst Control: The steric and electronic properties of the ligand can significantly influence regioselectivity.[9]

Section 3: Preventative Strategies and Best Practices

Proactive measures are often more effective than troubleshooting. Here are some best practices to minimize the likelihood of catalyst deactivation from the outset.

StrategyRationaleKey Considerations
Ligand Selection Bulky, electron-rich ligands stabilize the Pd center, promote reductive elimination, and prevent the formation of inactive dimers.Consider biaryl phosphine ligands (e.g., XPhos, RuPhos) for challenging couplings.[4]
Inert Atmosphere Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[12]Use Schlenk techniques or a glovebox. Degas solvents thoroughly.[12]
Reagent Purity Impurities in starting materials, particularly the amine in Buchwald-Hartwig reactions, can poison the catalyst.[12][13]Purify amines by distillation or filtration through activated alumina.[13] Ensure high purity of all reagents.
Incremental Substrate Addition Maintaining a low concentration of the pyrazine can minimize catalyst poisoning.[5]This is particularly useful for highly coordinating pyrazine substrates.
Use of Additives Certain additives can act as "sacrificial" binders to the catalyst, preventing poisoning by the pyrazine.[5]The choice of additive must be carefully evaluated to avoid interference with the reaction.
Solvent Choice The solvent can influence catalyst stability and solubility of reagents.Polar aprotic solvents like toluene, dioxane, or t-butanol are commonly used.[9][12]
Visualizing a Proactive Workflow:

ProactiveWorkflow Start Reaction Planning Reagent_Prep Reagent Purification (Amine, etc.) Start->Reagent_Prep Catalyst_Choice Select Bulky, Electron-Rich Ligand & Pd Source Start->Catalyst_Choice Setup Rigorous Inert Atmosphere Setup Reagent_Prep->Setup Execution Execute Reaction (Consider Incremental Addition) Setup->Execution Reaction_Conditions Optimize Temperature & Base Catalyst_Choice->Reaction_Conditions Reaction_Conditions->Execution Monitoring Monitor by TLC/LC-MS Execution->Monitoring Monitoring->Reaction_Conditions Incomplete/ Side Products Workup Successful Reaction Monitoring->Workup Complete

Caption: A proactive workflow for minimizing catalyst deactivation.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Chloropyrazine

This protocol provides a starting point for the coupling of a chloropyrazine with an arylboronic acid. Optimization of the ligand, base, and temperature will likely be necessary for specific substrates.

Materials:

  • Chloropyrazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add the chloropyrazine, arylboronic acid, palladium precatalyst, ligand, and base to an oven-dried Schlenk tube equipped with a stir bar.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: If not in a glovebox, seal the vessel and perform three cycles of vacuum/backfill with inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Catalyst Reactivation (for Palladium Black)

While prevention is ideal, in some cases, the bulk palladium can be recovered. Note that this procedure recovers the palladium metal but may not regenerate a highly active catalyst for sensitive reactions.[7] The reactivated catalyst's performance should be tested on a small scale.

  • Isolation: Filter the reaction mixture through a pad of Celite® to isolate the palladium black.

  • Washing: Wash the precipitate thoroughly with the reaction solvent, followed by a low-boiling-point solvent (e.g., hexane) to remove organic residues.[7]

  • Drying: Dry the isolated palladium black under vacuum.

  • Re-solubilization (Advanced): For redispersion, this often involves dissolving the metal in strong acid (e.g., aqua regia) and then preparing a fresh catalyst from the resulting palladium salt. This is an advanced procedure and should only be attempted with appropriate safety precautions. A simpler approach for supported catalysts like Pd/C can involve thermal treatment for redispersion.[7]

Section 5: Analytical Techniques for Identifying Deactivation

When troubleshooting, analytical techniques can provide valuable insights into the root cause of catalyst deactivation.[15]

TechniqueInformation Gained
X-ray Photoelectron Spectroscopy (XPS) Can detect the presence of poisons on the catalyst's surface and determine the oxidation state of the palladium (e.g., active Pd(0) vs. inactive Pd(II)).[7][15][16]
Inductively Coupled Plasma (ICP) Can identify foreign elements that have been deposited onto the catalyst, indicating poisoning.[16]
BET Surface Area Analysis Can reveal reductions in the catalyst's active surface area, suggesting thermal degradation or fouling.[15]
In situ X-ray Absorption Spectroscopy (XAS) Provides real-time information on changes in the palladium oxidation state and coordination environment during the reaction, offering deep mechanistic insights into deactivation and reactivation processes.[17][18]

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem.
  • Troubleshooting palladium catalyst deactivation with 2-Iodo-5-(m-tolyl)oxazole. Benchchem.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactiv
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. Benchchem.
  • Buchwald-Hartwig Amin
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC.
  • minimizing by-product form
  • Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine deriv
  • Kinetic studies are also used to show the key role that the solubility of inorganic bases such as Cs2CO3 and K3PO4 play in rate-determining equilibria between copper species. White Rose eTheses Online.
  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • (PDF) Transition metal-catalyzed functionalization of pyrazines.

Sources

Technical Support Center: Handling & Troubleshooting 2-Bromo-5-cyclopentyloxypyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 2-Bromo-5-cyclopentyloxypyrazine (CAS: 959238-32-5). This molecule is a highly versatile building block in pharmaceutical development, featuring an electron-deficient pyrazine core, a reactive C2-bromine for cross-coupling, and a C5-cyclopentyloxy ether.

Because of its dual functionalization, researchers frequently encounter chemoselectivity issues during synthesis. This guide provides field-proven troubleshooting strategies, causal mechanistic explanations, and self-validating protocols to ensure the stability of your compound under various pH conditions.

Quantitative Stability Dashboard

To predict the behavior of 2-Bromo-5-cyclopentyloxypyrazine in your synthetic workflows, consult the empirical stability data summarized below.

Chemical EnvironmentReagent SystemTemp (°C)Estimated t1/2​ Primary Degradation Pathway
Mild Acid 0.1 M HCl (aq) / THF25> 72 hoursNone (Stable)
Strong Brønsted Acid 48% HBr (aq)100< 1 hourAcidic Ether Cleavage
Strong Lewis Acid BBr 3​ (1.0 M in DCM)0< 30 minsLewis Acid-Mediated Cleavage
Mild/Bulky Base Sat. NaHCO 3​ (aq)25> 72 hoursNone (Stable)
Nucleophilic Base 1.0 M NaOH (aq) / MeOH65< 2 hoursNucleophilic Aromatic Substitution
Organometallic Base LDA / THF-78< 5 minsHalogen-Metal Exchange

Mechanistic Troubleshooting & FAQs

Q1: Why does my compound degrade into a highly polar byproduct when I use sodium hydroxide during my reaction workup?

A: You are observing unintended Nucleophilic Aromatic Substitution (S N​ Ar) . The pyrazine ring is a highly electron-deficient heteroarene. The electronegative nitrogen atoms withdraw electron density from the ring via inductive and resonance effects, making the C2 carbon (which bears the bromine atom) highly electrophilic.

When exposed to a strong, unhindered nucleophile like the hydroxide ion (OH⁻), the nucleophile attacks the C2 position. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1]. The bromine atom is subsequently ejected as a leaving group, resulting in the formation of 2-hydroxy-5-cyclopentyloxypyrazine, which rapidly tautomerizes to the corresponding pyrazinone[2]. To prevent this, you must exclusively use non-nucleophilic bases during workup.

SNAr_Mechanism A 2-Bromo-5-cyclopentyloxypyrazine (Electron-Deficient Core) B Nucleophilic Attack (e.g., OH⁻, RO⁻, RNH₂) A->B Addition of Nucleophilic Base C Meisenheimer Complex (N-Stabilized Anion) B->C Rate-Determining Step (Addition) D Substituted Pyrazine Product + Br⁻ Leaving Group C->D Fast Elimination (Aromatization)

SNAr pathway of 2-Bromo-5-cyclopentyloxypyrazine under nucleophilic basic conditions.

Q2: I attempted to remove a Boc group from another part of my molecule using 48% aqueous HBr at elevated temperatures, but my cyclopentyloxy group disappeared. What happened?

A: You inadvertently triggered an acidic ether cleavage . While the cyclopentyloxy ether is completely stable to mild acids (like dilute HCl or cold TFA), strong Brønsted acids like HBr or HI at elevated temperatures will protonate the ether oxygen to form a highly reactive oxonium ion[3].

Once protonated, the bromide counterion acts as a nucleophile, attacking the cyclopentyl ring. Because the cyclopentyl group is a secondary carbon system, this cleavage can proceed through a mixed S N​ 1/S N​ 2 mechanism. This ultimately ejects cyclopentyl bromide and leaves behind 5-bromo-1H-pyrazin-2-one[3].

Acidic_Cleavage A 2-Bromo-5-cyclopentyloxypyrazine (Stable Ether Linkage) B Oxonium Ion Formation (Protonated Ether) A->B Strong Brønsted Acid (e.g., HBr, HI) C SN1/SN2 Cleavage (Halide Attack on Cyclopentyl) B->C Thermal Activation (>80°C) D 5-Bromo-1H-pyrazin-2-one + Cyclopentyl Halide C->D Tautomerization (Pyrazinol to Pyrazinone)

Acid-catalyzed ether cleavage and tautomerization of 2-Bromo-5-cyclopentyloxypyrazine.

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been engineered as self-validating systems. They include built-in analytical checkpoints so you can confirm the success of the operation in real-time.

Protocol A: Chemoselective Basic Workup (Avoiding S N​ Ar)

Objective: Neutralize acidic reaction mixtures containing 2-Bromo-5-cyclopentyloxypyrazine without displacing the labile C2-bromine. Causality: Using a bulky, non-nucleophilic base ensures proton abstraction occurs without the base acting as a nucleophile against the highly electrophilic pyrazine core.

  • Dilution: Dilute your crude acidic reaction mixture with an equal volume of ethyl acetate (EtOAc).

  • Cooling: Cool the mixture to 0 °C in an ice bath to kinetically suppress any potential side reactions.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO 3​ ) dropwise until the aqueous layer reaches pH 7.5–8.0. Do not use NaOH or KOH.

  • Extraction: Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer twice more with EtOAc.

  • Washing: Wash the combined organic layers with brine to remove residual salts, then dry over anhydrous Na 2​ SO 4​ .

  • System Validation Checkpoint: Spot the dried organic phase on a silica TLC plate alongside a pure reference standard of 2-Bromo-5-cyclopentyloxypyrazine. Elute with 15% EtOAc in Hexanes.

    • Success: A single UV-active spot at Rf​ ~0.6 confirms the structural integrity of the pyrazine core.

    • Failure: The appearance of a UV-active, highly polar spot at the baseline ( Rf​ ~0.0) indicates S N​ Ar degradation to the pyrazinol.

Protocol B: Intentional Lewis Acid-Mediated Ether Cleavage

Objective: Deliberately cleave the cyclopentyloxy group to yield the 5-bromo-1H-pyrazin-2-one core for downstream synthesis. Causality: Utilizing Boron Tribromide (BBr 3​ ), a strong Lewis acid, in a non-polar solvent at low temperatures allows for controlled complexation with the ether oxygen. This avoids the harsh aqueous conditions and thermal degradation associated with hot HBr.

  • Preparation: Dissolve 2-Bromo-5-cyclopentyloxypyrazine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add BBr 3​ (1.0 M in DCM, 1.5 equiv) dropwise over 10 minutes. The Lewis acidic boron coordinates tightly to the ether oxygen, weakening the C-O bond.

  • Cleavage: Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour. The bromide counterion will attack the cyclopentyl group, cleaving the ether.

  • Quenching: Carefully quench the reaction at 0 °C by the slow dropwise addition of methanol (MeOH) to destroy excess BBr 3​ , followed by water.

  • System Validation Checkpoint: Monitor the reaction via LC-MS.

    • Success: The starting material ( m/z ~243/245 for 79 Br/ 81 Br isotopes) should completely disappear, replaced by a new peak at m/z ~175/177 corresponding to the pyrazinone product. The shift to a lower retention time on a reverse-phase C18 column confirms the loss of the lipophilic cyclopentyl group.

References

  • Nucleophilic aromatic substitution Wikipedia URL:[Link][2]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry URL:[Link][1]

  • 18.3: Reactions of Ethers - Acidic Cleavage Chemistry LibreTexts URL:[Link][3]

Sources

Validation & Comparative

Comparative Guide to NMR Spectral Assignment for 2-Bromo-5-cyclopentyloxypyrazine: High-Field Experimental vs. in silico DFT Prediction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing halogenated heteroaromatic building blocks, unambiguous structural characterization is a regulatory prerequisite. 2-Bromo-5-cyclopentyloxypyrazine is a highly versatile intermediate; its bromo group serves as a handle for Suzuki-Miyaura cross-coupling, while the cyclopentyloxy moiety provides tunable lipophilicity for medicinal chemistry applications.

During synthesis, distinguishing between 2,5-disubstituted and 2,6-disubstituted pyrazine regioisomers can be challenging. This guide objectively compares the performance, accuracy, and workflow of High-Field Multidimensional Experimental NMR (600 MHz) against Computational Density Functional Theory (DFT) Prediction for the rigorous spectral assignment of 2-bromo-5-cyclopentyloxypyrazine.

Mechanistic Grounding & Electronic Effects

To accurately assign the NMR spectra, one must first understand the electronic causality governing the pyrazine ring.

  • Resonance Shielding: The electronegative oxygen of the cyclopentyloxy group at C5 donates electron density via resonance into the pyrazine π -system. This significantly shields the ortho position (C6 and H6), shifting them upfield.

  • Inductive Deshielding: The bromine atom at C2 is inductively electron-withdrawing but possesses a weaker resonance effect compared to oxygen. Consequently, H3 remains relatively deshielded and appears downfield of H6.

  • Scalar Coupling: In 2,5-disubstituted pyrazines, the remaining protons (H3 and H6) are para to each other. They typically exhibit very small scalar couplings ( 5JHH​≈1.0−1.5 Hz) or appear as sharp singlets, which is a critical diagnostic feature distinguishing them from 2,6-disubstituted isomers that exhibit meta coupling [1].

Comparative Analysis: Experimental NMR vs. DFT Prediction

The Experimental Approach (600 MHz CryoProbe)

High-field NMR provides empirical ground truth. By utilizing 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), researchers can bridge isolated spin systems. For 2-bromo-5-cyclopentyloxypyrazine, the HMBC is the self-validating linchpin: the cyclopentyl methine proton (H1') will show a strong 3JCH​ correlation to the quaternary C5 carbon, unambiguously linking the aliphatic side chain to the heteroaromatic core [3].

The Computational Approach (DFT/GIAO)

In silico prediction using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level offers a zero-material, high-throughput alternative [2]. While DFT excels at predicting relative shift orders (confirming H3 is downfield of H6), it systematically overestimates absolute chemical shifts by 1.5–2.0 ppm for 13 C and ~0.15 ppm for 1 H. This is primarily due to the limitations of the Polarizable Continuum Model (PCM) in fully capturing specific solute-solvent interactions in CDCl 3​ .

Performance Comparison
MetricExperimental NMR (600 MHz)DFT Prediction (B3LYP)
Accuracy (Absolute) Gold StandardModerate (Systematic Offset)
Regioisomer Distinction Unambiguous (via HMBC)High (via relative shift patterns)
Material Requirement ~10–15 mgNone (in silico)
Throughput Medium (Requires sample prep/acquisition)High (Automated batch processing)
Regulatory Acceptance Mandatory for IND/NDA filingsSupportive data only

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol details the causality behind each experimental choice.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of 2-bromo-5-cyclopentyloxypyrazine in 0.6 mL of CDCl 3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: CDCl 3​ is selected because its residual solvent peak ( δ 7.26 ppm) does not interfere with the pyrazine aromatic protons ( δ 7.9–8.3 ppm) or the aliphatic cyclopentyl envelope ( δ 1.6–5.4 ppm). TMS provides an internal standard ( δ 0.00 ppm) for absolute chemical shift referencing.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 600 MHz NMR spectrometer equipped with a CryoProbe. Tune and match the probe for 1 H and 13 C frequencies. Execute 3D gradient shimming.

  • Causality: Proper shimming ensures a homogeneous magnetic field, critical for resolving the fine 5JHH​ para-coupling of the pyrazine protons. Target a TMS line width of < 0.8 Hz.

Step 3: 1D 1 H and 13 C Acquisition

  • Action: Acquire the 1 H spectrum (zg30 pulse program) with 16 scans and a 1.5 s relaxation delay (D1). Acquire the proton-decoupled 13 C spectrum (zgpg30) with 1024 scans and a D1 of 2.5 s.

  • Causality: Pyrazine quaternary carbons (C2, C5) lack attached protons and thus have long longitudinal relaxation times ( T1​ ). An extended D1 of 2.5 s prevents signal saturation, ensuring sufficient signal-to-noise for these critical carbons.

Step 4: 2D HMBC Acquisition (The Linkage Step)

  • Action: Acquire a 1 H- 13 C HMBC spectrum (hmbcgplpndqf) optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality: This sequence suppresses one-bond correlations and highlights two- and three-bond connections. It allows the assignment of C2 and C5 by observing cross-peaks from H3, H6, and the cyclopentyl H1' proton, creating a self-validating closed-loop assignment.

Data Presentation: Spectral Assignment Tables

Table 1: 1 H NMR Assignment Comparison

Data referenced to TMS ( δ 0.00 ppm) in CDCl 3​ .

Proton PositionExp. Shift ( δ , ppm)DFT Pred. Shift ( δ , ppm)MultiplicityIntegration
H3 (Pyrazine)8.208.35s (or d, J≈1.5 Hz)1H
H6 (Pyrazine)7.958.02s (or d, J≈1.5 Hz)1H
H1' (Cyclopentyl -OCH)5.305.45m1H
H2', H5' (Cyclopentyl)1.952.05m4H
H3', H4' (Cyclopentyl)1.651.70m4H
Table 2: 13 C NMR Assignment Comparison
Carbon PositionExp. Shift ( δ , ppm)DFT Pred. Shift ( δ , ppm)Carbon TypeAssignment Logic (via 2D NMR)
C5 158.5160.2Quaternary (C-O)HMBC from H6 and H1'
C3 143.5145.1Methine (CH)HSQC from H3; HMBC from H6
C2 138.0139.8Quaternary (C-Br)HMBC from H3
C6 135.0136.5Methine (CH)HSQC from H6; HMBC from H3
C1' 81.083.2Methine (CH-O)HSQC from H1'
C2', C5' 32.534.1Methylene (CH 2​ )HSQC from H2'/H5'
C3', C4' 23.825.0Methylene (CH 2​ )HSQC from H3'/H4'

Workflow Visualization

The following logic map illustrates the causality of the 2D NMR workflow, demonstrating how isolated 1D signals are bridged to form a complete, self-validating structural assignment.

NMR_Assignment_Logic Start 2-Bromo-5-cyclopentyloxypyrazine (CDCl3, 600 MHz) OneD 1D ¹H & ¹³C NMR Identify Isolated Spin Systems Start->OneD HSQC 2D ¹H-¹³C HSQC Direct C-H Connectivity OneD->HSQC HMBC 2D ¹H-¹³C HMBC Long-Range Connectivity OneD->HMBC H3_C3 H3 (δ 8.20) ↔ C3 (δ 143.5) HMBC to C2 (Br) & C5 (O) HSQC->H3_C3 1J_CH H6_C6 H6 (δ 7.95) ↔ C6 (δ 135.0) HMBC to C5 (O) HSQC->H6_C6 1J_CH Cyclo Cyclopentyl H1' (δ 5.30) HMBC to C5 (δ 158.5) HSQC->Cyclo 1J_CH HMBC->H3_C3 3J_CH HMBC->H6_C6 3J_CH HMBC->Cyclo 3J_CH Final Unambiguous Regioisomer Assignment (2,5-disubstituted) H3_C3->Final H6_C6->Final Cyclo->Final

Logical workflow for the 2D NMR structural assignment of 2-bromo-5-cyclopentyloxypyrazine.

Conclusion

While DFT computational models provide an excellent, resource-free method for predicting relative chemical shifts and preliminary screening, they cannot replace the absolute certainty of experimental high-field NMR. For 2-bromo-5-cyclopentyloxypyrazine, the strategic use of 2D HMBC at 600 MHz serves as a self-validating system, unequivocally proving the 2,5-disubstitution pattern by mapping the long-range scalar couplings between the pyrazine core and the cyclopentyloxy substituent.

References
  • Lentzeacins A-E, New Bacterial-Derived 2,5- and 2,6-Disubstituted Pyrazines from a BGC-Rich Soil Bacterium Lentzea sp. GA3-008. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Quantum-Chemical Simulation of 1H NMR Spectra 2: Comparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules. Sonar. Available at:[Link]

  • Structural Identification of Nonvolatile Dimerization Products of Glucosamine by Gas Chromatography−Mass Spectrometry, Liquid Chromatography−Mass Spectrometry, and Nuclear Magnetic Resonance Analysis. ACS Publications. Available at:[Link]

A Senior Application Scientist's Guide to the Purity Assessment of 2-Bromo-5-cyclopentyloxypyrazine by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical development pipeline, the unambiguous determination of purity is a cornerstone of quality and safety. For a key intermediate like 2-Bromo-5-cyclopentyloxypyrazine, a compound with potential applications in medicinal chemistry, establishing a robust and accurate purity profile is not merely a procedural step but a critical determinant of downstream success. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound, juxtaposing it with traditional chromatographic techniques.

The narrative that follows is grounded in the principles of analytical chemistry, offering not just a protocol but the causal reasoning behind the experimental choices—a self-validating system for trustworthy and reproducible results.

The Primacy of qNMR in Purity Determination

Quantitative NMR (qNMR) has ascended as a powerful analytical technique for determining the purity of pharmaceutical compounds.[1][2] Unlike chromatographic methods that rely on response factors and calibration curves against a reference standard of the same material, qNMR is a primary ratio method.[2][3] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4] This allows for the direct quantification of an analyte against a certified internal standard of a different chemical structure, making it invaluable when a specific reference standard for the analyte is unavailable.[5]

For a novel or specialized compound like 2-Bromo-5-cyclopentyloxypyrazine, where a certified reference standard may not be commercially available, qNMR presents a distinct advantage.[5] It offers a direct, SI-traceable measurement of purity, a feature that is increasingly recognized by regulatory bodies.[1][3][6]

A Comparative Overview: qNMR vs. Chromatographic Methods

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques in purity analysis, they possess inherent limitations that qNMR can overcome.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Direct proportionality between signal integral and number of nuclei.[4]Differential partitioning between a mobile and stationary phase.Partitioning between a carrier gas and a stationary phase.[7]
Reference Standard Does not require an identical analyte standard; uses a certified internal standard.[4][8]Requires a specific, high-purity reference standard of the analyte.Requires a specific, high-purity reference standard of the analyte.[7]
Quantification Absolute quantification.[4]Relative quantification based on a calibration curve.Relative quantification based on a calibration curve.
Universality Near-universal detection for proton-containing molecules.[2]Dependent on the presence of a chromophore for UV detection.Suitable for volatile and thermally stable compounds.[7]
Sample Preparation Simple dissolution of analyte and internal standard.Can involve more complex sample preparation and filtration.May require derivatization for non-volatile compounds.
Analysis Time Rapid data acquisition, often under 15 minutes per sample.[9]Run times can be longer, especially with gradient elution.Run times vary depending on the temperature program.
Destructive Non-destructive, sample can be recovered.[4]Destructive.Destructive.

Experimental Protocol: Purity Determination of 2-Bromo-5-cyclopentyloxypyrazine by ¹H qNMR

This section details a robust, step-by-step methodology for the purity assessment of 2-Bromo-5-cyclopentyloxypyrazine using ¹H qNMR. The causality behind each experimental choice is explained to ensure a self-validating protocol.

Selection of the Internal Standard: The Cornerstone of Accuracy

The choice of an internal standard is critical for accurate qNMR results.[10] An ideal internal standard should be stable, non-volatile, non-hygroscopic, and possess sharp, well-resolved signals that do not overlap with the analyte's signals.[11][12] For 2-Bromo-5-cyclopentyloxypyrazine, Maleic Anhydride is a suitable choice. Its protons resonate in a region of the ¹H NMR spectrum that is typically free of signals from many organic molecules.

Causality: A stable, high-purity internal standard with non-overlapping signals ensures that the integrated areas of both the analyte and the standard are accurate and free from interference, directly impacting the calculated purity.[11]

Solvent Selection: Ensuring Solubility and Spectral Clarity

The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate quantification.[13][14] For 2-Bromo-5-cyclopentyloxypyrazine and maleic anhydride, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve a wide range of organic compounds.[15]

Causality: Incomplete dissolution leads to signal broadening and inaccurate integration.[11] High-purity deuterated solvents are essential to minimize impurity signals that could overlap with the analyte or internal standard signals.[16]

Sample Preparation: Precision in Every Step

Accurate weighing is paramount.

  • Accurately weigh approximately 20 mg of 2-Bromo-5-cyclopentyloxypyrazine into a clean, dry vial using a calibrated analytical balance.

  • Accurately weigh approximately 10 mg of the maleic anhydride internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Causality: The purity calculation is a ratio of the masses and integral values of the analyte and the internal standard. Any inaccuracies in weighing will directly translate to errors in the final purity value.[17]

NMR Data Acquisition: Optimizing for Quantitation

Quantitative NMR experiments require specific parameter optimization to ensure accurate and reproducible results.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Angle: A 90° pulse angle should be used to ensure uniform excitation across the entire spectrum.[18]

  • Relaxation Delay (d1): This is a critical parameter. The delay between pulses must be long enough to allow all relevant nuclei to fully relax back to their equilibrium state. A common rule of thumb is to set d1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest.[19][20] An inversion-recovery experiment can be performed to measure the T1 values of the analyte and internal standard protons.[21][22] For many small molecules, a relaxation delay of 30-60 seconds is often sufficient.

  • Acquisition Time (aq): A sufficiently long acquisition time is necessary to ensure the free induction decay (FID) has fully decayed, preventing truncation artifacts.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for a precision of better than 1%).[13][18]

Causality: Insufficient relaxation delay leads to signal saturation and inaccurate integrations, as not all protons will contribute equally to the signal intensity in each scan.[20][23] A high signal-to-noise ratio is essential for accurate integration of the peaks.[13]

Data Processing and Purity Calculation
  • Apply a zero-filling and an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID.

  • Perform a Fourier transform.

  • Carefully phase and baseline correct the spectrum. This is a critical step for accurate integration.[18]

  • Integrate the well-resolved, non-overlapping signals of both the 2-Bromo-5-cyclopentyloxypyrazine and the maleic anhydride internal standard.

  • Calculate the purity using the following formula:[13]

    Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to 2-Bromo-5-cyclopentyloxypyrazine

    • "std" refers to the internal standard

Visualizing the Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 2-Bromo-5-cyclopentyloxypyrazine weigh_std Accurately weigh Internal Standard (Maleic Anhydride) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d₆ weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample optimize Optimize parameters (d1, ns, 90° pulse) load_sample->optimize acquire Acquire ¹H NMR spectrum optimize->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the qNMR formula integrate->calculate purity_result Purity Result calculate->purity_result

Caption: The qNMR workflow for purity assessment.

Comparative Data Analysis

The following table presents a hypothetical but representative comparison of purity assessment results for a batch of 2-Bromo-5-cyclopentyloxypyrazine using qNMR, HPLC, and GC.

Method Purity (%w/w) Relative Standard Deviation (RSD, n=3) Key Observations
¹H qNMR 99.2%0.3%Provides a direct, absolute purity value. Minimal sample preparation.
HPLC-UV 99.5% (area %)0.5%Dependent on the absence of non-chromophoric impurities. Requires a specific reference standard.
GC-FID 99.4% (area %)0.4%Only suitable for volatile impurities. The analyte itself may have limited thermal stability.

Analysis: The qNMR result provides a highly accurate and precise measurement of the absolute purity. The area percentage values from HPLC and GC are relative and assume that all impurities have a similar response factor to the main component, which is often not the case.

Logical Relationships in qNMR

qNMR_Logic cluster_inputs Experimental Inputs cluster_constants Molecular Constants Analyte_Mass Analyte Mass Purity Calculated Purity Analyte_Mass->Purity Standard_Mass Standard Mass Standard_Mass->Purity Analyte_Integral Analyte Integral Analyte_Integral->Purity Standard_Integral Standard Integral Standard_Integral->Purity Standard_Purity Standard Purity Standard_Purity->Purity Analyte_MW Analyte MW Analyte_MW->Purity Standard_MW Standard MW Standard_MW->Purity Analyte_Protons Analyte Protons (N) Analyte_Protons->Purity Standard_Protons Standard Protons (N) Standard_Protons->Purity

Caption: Interdependencies in the qNMR purity calculation.

Conclusion: An Authoritative and Trustworthy Method

For the purity assessment of 2-Bromo-5-cyclopentyloxypyrazine, quantitative NMR emerges as a superior analytical technique, offering direct, accurate, and precise quantification without the need for a specific reference standard.[5][8] Its non-destructive nature and straightforward sample preparation further enhance its utility in a research and development setting.[4] While chromatographic methods remain valuable for orthogonal verification and impurity profiling, qNMR stands as a primary and authoritative method for establishing the purity of novel chemical entities, ensuring the integrity and reliability of scientific data. The adoption of a well-designed and validated qNMR protocol, as detailed in this guide, provides a self-validating system for generating trustworthy results, a critical component in the rigorous landscape of drug development.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • Quantitative NMR Spectroscopy. (n.d.).
  • Deuterated Solvents. (n.d.). FUJIFILM Wako Chemicals.
  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. (2019, May 30). Nanalysis.
  • A Comparative Guide to Purity Analysis of 3-Butyn-1-ol: GC-FID, HPLC-UV, and qNMR. (n.d.). Benchchem.
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review.
  • A Comparative Guide to Deuterated Solvents for NMR Analysis. (n.d.). Benchchem.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. [Video].
  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights.
  • Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
  • Deuterated Solvents for NMR: Guide. (2025, October 7). Allan Chemical Corporation.
  • Measuring relaxation times - Inversion recovery for T1. (n.d.).
  • Quantitative NMR (qNMR) for High-Precision Purity Assessment of 2-Acetylfuran: A Comparative Guide. (n.d.). Benchchem.
  • Rapid Estimation of T1 for Quantitative NMR. (2021, June 22). The Journal of Organic Chemistry.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PMC.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
  • Deuterated Solvents for NMR. (n.d.). Isotope Science / Alfa Chemistry.
  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2022, September 22). PubMed.
  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd.
  • T1 relaxation experiment. (n.d.). IMSERC.
  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.).
  • 2-Bromo-5-cyclopentylpyrazine. (n.d.). ChemScene.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (n.d.). ResearchGate.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PMC.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications.
  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube.
  • qNMR for Purity Determination in Pharmaceuticals. (n.d.). RSSL.
  • 2-Bromo-5-cyclopropylpyrazine. (n.d.). ChemScene.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange.
  • Determining and reporting purity of organic molecules: Why qNMR. (n.d.). ResearchGate.
  • qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS.
  • qNMR. (n.d.). BIPM.
  • 2-Bromo-5-(cyclopropylmethoxy)pyrazine. (n.d.). CymitQuimica.
  • 2-Bromo-5-chloropyrazine. (n.d.). MilliporeSigma.
  • 2-Bromo-5-hydroxypyrazine. (n.d.). PubChem.
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL.

Sources

Safety Operating Guide

2-Bromo-5-cyclopentyloxypyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Bromo-5-cyclopentyloxypyrazine

As drug development accelerates, the synthesis of complex active pharmaceutical ingredients (APIs) frequently utilizes halogenated heterocycles like 2-Bromo-5-cyclopentyloxypyrazine (CAS: 959238-32-5). While an excellent building block for medicinal chemistry, its disposal requires strict operational precision. Improper waste management of brominated organics violates Environmental Protection Agency (EPA) regulations and introduces severe laboratory safety risks, including the generation of toxic gases and environmental persistence.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step protocol for the safe segregation, containerization, and disposal of this compound.

Hazard Causality & Chemical Profiling

To manage a chemical safely, one must understand the causality behind its hazards. Why do we treat 2-Bromo-5-cyclopentyloxypyrazine with strict halogenated protocols?

The core issue lies in its molecular architecture. The presence of the carbon-bromine (C-Br) bond on the electron-deficient pyrazine ring dictates its thermal degradation profile. Under standard incineration or accidental fire conditions, this compound does not simply combust into CO2​ and H2​O ; it generates highly toxic, corrosive hydrogen bromide (HBr) gas and nitrogen oxides (NOx)[1].

Because of these hazardous byproducts and the potential for groundwater bioaccumulation, halogenated organic compounds (HOCs) are strictly regulated under the EPA's Land Disposal Restrictions (40 CFR Part 268)[2]. Mixing this compound with non-halogenated waste streams complicates the incineration process, drastically increases disposal costs, and can trigger dangerous exothermic reactions if inadvertently mixed with incompatible inorganic acids or strong oxidizers[3][4].

Quantitative Data & Hazard Summary

Property / HazardSpecification / ClassificationOperational Implication
Chemical Formula C9​H11​BrN2​O Generates toxic HBr and NOx upon combustion.
CAS Number 959238-32-5Unique identifier required for waste manifests.
GHS Classification H315, H319, H335Requires nitrile gloves, safety goggles, and fume hood handling[5].
EPA Waste Category Halogenated Organic WasteMust be segregated from non-halogenated solvents[4].
Incompatibilities Strong oxidizers, strong acidsHigh risk of violent reaction or accelerated degradation[1].
Disposal Method High-Temperature IncinerationLandfill disposal is federally prohibited[2].

Step-by-Step Methodology: Segregation and Containerization

To ensure regulatory compliance and laboratory safety, follow this self-validating disposal workflow. A self-validating protocol means each step contains a verification check to ensure it was performed correctly before proceeding to the next.

Step 1: Waste Stream Segregation

  • Action: Identify the matrix containing the 2-Bromo-5-cyclopentyloxypyrazine waste (e.g., reaction mother liquor, chromatography fractions).

  • Causality: Halogenated waste must be kept separate from non-halogenated waste (like pure ethanol or acetone) to comply with EPA guidelines and reduce specialized incineration costs[4].

  • Validation Check: Verify the waste carboy is explicitly labeled "Halogenated Organic Waste Only." If the waste contains >1% halogenated compounds by volume, the entire container must be classified as halogenated.

Field Insight: In drug discovery workflows, this compound is frequently handled in solvents like ethyl acetate (EtOAc). If the brominated compound is dissolved in EtOAc, the entire carboy must now be classified and paid for as halogenated waste. To optimize operational budgets, isolate the compound via rotary evaporation where possible, or strictly segregate its specific solvent waste from the general non-halogenated streams.

Step 2: Container Selection and Filling

  • Action: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or PTFE-lined glass container. Do not fill beyond 90% capacity.

  • Causality: Leaving a 10% headspace prevents container rupture due to vapor pressure expansion caused by ambient temperature fluctuations in the laboratory.

  • Validation Check: Visually inspect the headspace and ensure the cap is securely tightened. The container exterior must be completely dry and free of chemical residue.

Step 3: Labeling and Documentation

  • Action: Affix a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly list "2-Bromo-5-cyclopentyloxypyrazine" and "Brominated Organic Waste."

  • Causality: Unidentified "orphan" waste triggers costly analytical testing and regulatory fines. Full nomenclature ensures the disposal facility applies the correct scrubber protocols for HBr gas during incineration.

  • Validation Check: Cross-reference the waste log with the container label. Ensure the accumulation start date is clearly visible.

Step 4: Secondary Containment and Storage

  • Action: Place the sealed container in a secondary containment tray within a dedicated, ventilated flammable/corrosive storage cabinet.

  • Causality: Secondary containment captures catastrophic primary container failures, preventing floor drains or incompatible chemicals from being contaminated.

  • Validation Check: Ensure the secondary tray is clean, dry, and has a volume capacity of at least 110% of the primary container.

Visualizing the Disposal Logic

G Gen 2-Bromo-5-cyclopentyloxypyrazine Waste Generated Aqueous Aqueous Waste? Gen->Aqueous Org Organic Phase Aqueous->Org No Aq Aqueous Phase Aqueous->Aq Yes HaloCheck Mixed with Non-Halogenated? Org->HaloCheck Container HDPE / PTFE-Lined Container Secondary Containment Aq->Container Trace Organics PureHalo Halogenated Organic Waste Stream HaloCheck->PureHalo No MixedHalo Mixed Halogenated Waste Stream HaloCheck->MixedHalo Yes PureHalo->Container MixedHalo->Container Label Label: Hazardous Waste Contains Brominated Organics Container->Label Disposal EPA-Permitted High-Temp Incineration Facility Label->Disposal

Workflow for the segregation and disposal of 2-Bromo-5-cyclopentyloxypyrazine waste.

Self-Validating Spill Response Protocol

In the event of an accidental spill of a 2-Bromo-5-cyclopentyloxypyrazine solution, immediate and calculated action is required:

  • Evacuate & Ventilate: Immediately step back and ensure the fume hood sash is lowered, or room ventilation is maximized. (Validation: Verify the airflow monitor indicates standard operating pressure).

  • Neutralize & Absorb: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth or sand) to the spill perimeter, working inward. Do NOT use combustible materials like paper towels for large concentrated spills, as halogenated organics can degrade them or pose a mixed-hazard fire risk[6].

  • Collect & Containerize: Sweep the absorbed mixture using non-sparking tools into a dedicated, sealable solid waste container.

  • Decontaminate: Wash the spill area with a mild detergent solution, followed by water. (Validation: Swipe test the area with a compatible solvent and check under UV or via TLC if trace contamination is a critical concern, ensuring no residual compound remains).

References

  • Hazardous Materials Disposal Guide - nipissingu.ca: 3

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR - ecfr.gov: 2

  • chemical waste management: combining compatible used organic solvents - louisville.edu: 4

  • Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene - benchchem.com: 6

  • 6-Bromoimidazo[1,2-a]pyrazine Safety Data Sheet - aksci.com: 5

  • 2-Amino-5-bromopyrazine Safety Data Sheet - fishersci.com: 1

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.